molecular formula C8H13BrN4 B582046 2-Amino-5-bromo-3-(diethylamino)pyrazine CAS No. 912773-09-2

2-Amino-5-bromo-3-(diethylamino)pyrazine

Cat. No.: B582046
CAS No.: 912773-09-2
M. Wt: 245.124
InChI Key: UPBXLNNIEQKSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-3-(diethylamino)pyrazine is a useful research compound. Its molecular formula is C8H13BrN4 and its molecular weight is 245.124. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBXLNNIEQKSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671901
Record name 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-09-2
Record name 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Amino-5-bromo-3-(diethylamino)pyrazine" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Amino-5-bromo-3-(diethylamino)pyrazine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides well-reasoned extrapolations based on closely related analogs. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar substituted pyrazines in drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to serve as a versatile template for substitution have made it a focal point in the design of novel therapeutics. Substituted aminopyrazines, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. This compound (CAS No. 912773-09-2) is a member of this class of compounds, and its structure suggests its potential as a valuable intermediate in the synthesis of targeted therapies. The presence of amino, bromo, and diethylamino groups provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.

Physicochemical and Spectral Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its known properties along with data for structurally similar analogs to provide a comparative reference.

PropertyThis compound2-Amino-5-bromo-3-(ethylamino)pyrazine2-Amino-5-bromo-3-(methylamino)pyrazine
CAS Number 912773-09-2[1]117719-10-555635-63-7
Molecular Formula C8H13BrN4[1]C6H9BrN4C5H7BrN4
Molecular Weight 245.12 g/mol [1]217.07 g/mol 203.04 g/mol
Appearance Not specified (likely solid)Not specified (likely solid)Solid
Boiling Point 349.4°C (Predicted)329°C (Predicted)Not available
Melting Point Not availableNot available132-137 °C
Purity Typically >95% (commercial)Typically >97% (commercial)97% (commercial)
Storage 2-8°C2-8°CNot specified

Note: Some data for the target compound and its ethylamino analog are predicted and should be confirmed experimentally.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to proceed from a commercially available starting material such as 2-aminopyrazine through a two-step process involving bromination followed by nucleophilic aromatic substitution.

G A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination (e.g., NBS or Br2) C This compound B->C Nucleophilic Aromatic Substitution (Diethylamine, base)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on the synthesis of similar compounds and requires experimental optimization.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrazine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Bromination: Cool the solution to 0°C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (2.1 eq.) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed tube, dissolve 2-amino-3,5-dibromopyrazine (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.

  • Nucleophilic Substitution: Add diethylamine (1.1-1.5 eq.) and a suitable base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the final product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain this compound.

Mandatory Visualizations

Logical Relationship of Synthesis Steps

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination C 2-Amino-5-bromo-3- (diethylamino)pyrazine B->C Amination

Caption: Logical flow of the proposed synthetic pathway.

Biological Activity and Applications

While no specific biological data has been published for this compound, its structural features strongly suggest its utility as an intermediate in the synthesis of kinase inhibitors. The pyrazine core is a well-established scaffold for targeting the ATP-binding site of various kinases.

Potential as a Kinase Inhibitor Intermediate

Several potent and selective kinase inhibitors are based on the pyrazine scaffold. The 2-amino group can act as a key hydrogen bond donor, while the 5-bromo position offers a site for further modification, for instance, through cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties that can interact with other regions of the kinase active site. The 3-(diethylamino) group can influence solubility and potentially interact with the solvent-exposed region of the kinase.

Hypothetical Kinase Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this pyrazine scaffold. For instance, many cancers exhibit dysregulation of the PI3K/AKT/mTOR pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazine-based AKT Inhibitor Inhibitor->AKT

Caption: Hypothetical inhibition of the AKT signaling pathway.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Based on the analysis of its structural analogs, it is likely a valuable intermediate for the synthesis of novel kinase inhibitors. This guide provides a foundational framework for its synthesis and potential applications. Further experimental work is necessary to fully characterize this compound and to explore its potential in the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a starting point for their investigations and to contribute to the public knowledge base on this and related compounds.

References

An In-depth Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 912773-09-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-(diethylamino)pyrazine is a substituted pyrazine derivative that holds significance as a key intermediate in the synthesis of complex heterocyclic compounds.[1][2] Its structural features, including an amino group, a bromine atom, and a diethylamino group, make it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.[1] The pyrazine core is a well-established scaffold in drug discovery, known for its ability to participate in crucial hydrogen bonding interactions within the ATP-binding sites of kinases.[3] This guide provides a comprehensive overview of the available technical data for this compound, including its properties, a putative synthesis protocol, and its potential role in the development of targeted therapeutics.

Core Molecular Data

Limited publicly available data exists for this specific compound. The following table summarizes the key physicochemical properties gathered from various chemical supplier databases.

PropertyValueReference(s)
CAS Number 912773-09-2[1][4]
Molecular Formula C₈H₁₃BrN₄[1][4]
Molecular Weight 245.12 g/mol [1]
Boiling Point 349.4 °C (Predicted)[1]
Primary Application Intermediate in pharmaceutical synthesis[1]

Experimental Protocols

Putative Synthesis of this compound

The synthesis likely involves a multi-step process starting from a commercially available pyrazine derivative. A potential synthetic workflow is outlined below.

G A 2,3-Dichloropyrazine B 2-Amino-3-chloropyrazine A->B Amination (e.g., NH3) C 2-Amino-3-(diethylamino)pyrazine B->C Nucleophilic Substitution (Diethylamine) D This compound C->D Bromination (e.g., NBS) G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Response Cell Proliferation, Survival, etc. PhosphoSubstrate->Response Inhibitor Kinase Inhibitor (Synthesized from Intermediate) Inhibitor->Kinase Inhibition

References

"2-Amino-5-bromo-3-(diethylamino)pyrazine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-Amino-5-bromo-3-(diethylamino)pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a generalized synthetic approach and a conceptual workflow for its application in drug discovery, based on established principles for similar pyrazine derivatives.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitation(s)
Molecular Formula C₈H₁₃BrN₄[1][2]
Molecular Weight 245.12 g/mol [1]
CAS Number 912773-09-2[1][2]

Synthetic Protocol: A Generalized Approach

Disclaimer: This protocol is illustrative and has not been experimentally validated for this specific compound. It is based on the synthesis of structurally related compounds such as 2-amino-3-bromo-5-methylpyrazine.[3] Optimization and safety assessments are required before implementation.

Objective: To synthesize this compound from a suitable aminopyrazine precursor.

Reaction Scheme (Hypothetical):

Starting Material: 2,3-diaminopyrazine -> Step 1: Diethylamination -> Step 2: Bromination

Materials:

  • 2,3-Diamino-5-bromopyrazine (as a potential starting material)

  • Diethylamine

  • A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

  • An appropriate solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and safety equipment

Experimental Procedure (Generalized):

  • Selective Diethylamination:

    • Dissolve the starting aminopyrazine in a suitable anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the non-nucleophilic base to the reaction mixture.

    • Slowly add diethylamine to the mixture. The reaction may be performed at room temperature or require heating, depending on the reactivity of the substrate.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Bromination:

    • Once the initial amination is complete, cool the reaction mixture in an ice bath.

    • Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the cooled mixture. The regioselectivity of the bromination will be directed by the existing amino and diethylamino groups.

    • Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium thiosulfate solution if bromine was used).

    • Perform an aqueous work-up to remove inorganic byproducts. Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

  • Characterization:

    • Confirm the identity and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Drug Discovery: A Conceptual Workflow

While specific signaling pathways involving this compound are not documented, its structural features are characteristic of intermediates used in the synthesis of kinase inhibitors.[1][4] The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery program targeting kinases.

G cluster_0 Chemical Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development start 2-Amino-5-bromo-3- (diethylamino)pyrazine (Building Block) reaction Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->reaction Functionalization at Bromo Position library Diverse Library of Pyrazine Derivatives reaction->library screening High-Throughput Screening (Kinase Panel) library->screening hit_id Hit Identification screening->hit_id Identify Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->reaction Iterative Synthesis of Analogs lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Conceptual workflow for the use of this compound in kinase inhibitor discovery.

This diagram outlines a logical progression from using the title compound as a chemical starting material, or "building block," through various stages of a typical drug discovery pipeline. The bromine atom provides a reactive handle for introducing diverse chemical functionalities via cross-coupling reactions, enabling the generation of a library of related compounds. This library can then be screened against a panel of protein kinases to identify "hits," which are subsequently optimized through iterative cycles of synthesis and biological testing (Structure-Activity Relationship studies) to develop a potent and selective preclinical candidate.

References

Spectroscopic and Analytical Profile of 2-Amino-5-bromo-3-(diethylamino)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of the novel pyrazine derivative, 2-Amino-5-bromo-3-(diethylamino)pyrazine (CAS No. 912773-09-2). Due to the limited availability of direct experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

This compound is a substituted pyrazine with the molecular formula C8H13BrN4 and a molecular weight of 245.12 g/mol .[1][2] The pyrazine core is a key structural motif in numerous biologically active molecules and approved pharmaceuticals. The unique substitution pattern of this compound, featuring an amino group, a bromine atom, and a diethylamino group, suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any further development. This guide outlines the expected spectroscopic signatures that will be crucial for its unambiguous identification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related pyrazine and pyridine derivatives, as well as the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8Singlet1HPyrazine C6-H
~ 4.5 - 5.0Broad Singlet2H-NH₂
~ 3.4 - 3.6Quartet4H-N(CH₂CH₃)₂
~ 1.1 - 1.3Triplet6H-N(CH₂CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 155Pyrazine C2
~ 145 - 150Pyrazine C3
~ 120 - 125Pyrazine C5
~ 130 - 135Pyrazine C6
~ 40 - 45-N(CH₂CH₃)₂
~ 12 - 15-N(CH₂CH₃)₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
244/246[M]⁺, Molecular ion peak with bromine isotopes
229/231[M - CH₃]⁺
215/217[M - C₂H₅]⁺
165[M - Br]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H stretching (Amino group)
3050 - 3000WeakAromatic C-H stretching
2970 - 2850MediumAliphatic C-H stretching (Ethyl groups)
1640 - 1600StrongN-H bending (Amino group)
1580 - 1450Medium-StrongC=C and C=N stretching (Pyrazine ring)
1200 - 1000StrongC-N stretching
850 - 750StrongC-H out-of-plane bending
600 - 500MediumC-Br stretching

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules. Electrospray Ionization (ESI) is a softer ionization technique that can also be used.[4][5]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • Thin Film: Dissolve a small amount of the solid sample in a volatile solvent, apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[6]

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Confirmation of Chemical Structure Data_Integration->Structure_Confirmation Further_Studies Further Biological or Material Studies Structure_Confirmation->Further_Studies

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 2-Amino-5-bromo-3-(diethylamino)pyrazine. Due to the limited availability of public data for this specific molecule, this guide combines established principles of pharmaceutical analysis with data from structurally similar compounds to provide a robust framework for its handling, formulation, and development.

Introduction

This compound, with the CAS Number 912773-09-2, belongs to the pyrazine class of compounds. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous FDA-approved drugs. The unique substitution pattern of this compound, featuring an amino, a bromo, and a diethylamino group, suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors. An understanding of its solubility and stability is paramount for its effective application in research and drug development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 912773-09-2Chemical Supplier Catalogs
Molecular Formula C₈H₁₃BrN₄Chemical Supplier Catalogs
Molecular Weight 245.12 g/mol Calculated
Appearance Inferred to be a solid at room temperatureGeneral properties of similar compounds
Purity Typically >95%[1]

Solubility Profile

Qualitative Solubility:

Based on the functional groups present, the compound is predicted to be:

  • Soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Moderately soluble in alcohols such as methanol and ethanol.

  • Slightly soluble to insoluble in water and non-polar solvents like hexane.

Quantitative Solubility Data (Analogous Compound)

The following table presents quantitative solubility data for a structurally related compound, 2-Methylamino-5-chlorobenzophenone, which serves as an illustrative example.

SolventSolubility (mg/mL)Temperature (°C)
Dimethylformamide (DMF)2Not Specified
Dimethyl Sulfoxide (DMSO)3Not Specified
Ethanol3Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)InsolubleNot Specified

Data for 2-Methylamino-5-chlorobenzophenone (CAS 1022-13-5) obtained from a commercial supplier[2].

Stability Profile

The stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and degradation pathways. Stability testing for APIs is typically conducted under conditions of elevated temperature, humidity, and light exposure, as well as at different pH values.

Thermal Stability:

Brominated aromatic compounds can be susceptible to thermal degradation. It is anticipated that at elevated temperatures, this compound may undergo dehalogenation or decomposition of its side chains.

Photostability:

Nitrogen-containing heterocyclic compounds can be sensitive to UV and visible light, potentially leading to photodegradation. Photostability testing is essential to determine the need for light-protective packaging.

pH-Dependent Stability (Hydrolytic Stability):

The amino groups on the pyrazine ring may impart pH-dependent stability. The compound's stability in aqueous solutions at various pH levels should be evaluated to understand its behavior in physiological environments and during aqueous-based formulation processes.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard industry practices and can be adapted as needed.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80 °C for a specified time.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80 °C for a specified time.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.

    • Photodegradation: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

A plausible synthetic route for this compound can be conceptualized starting from 2-amino-3,5-dibromopyrazine. This pathway involves a nucleophilic aromatic substitution reaction.

G A 2-Amino-3,5-dibromopyrazine C Nucleophilic Aromatic Substitution A->C Reactant 1 B Diethylamine B->C Reactant 2 D This compound C->D Crude Product E Purification (Column Chromatography) D->E F Final Product E->F

Caption: A potential synthetic pathway for this compound.

The following diagram illustrates a typical workflow for conducting forced degradation studies as part of a comprehensive stability assessment.

G cluster_stress Forced Degradation Conditions A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Analysis Stability-Indicating HPLC Analysis A->Analysis B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->Analysis C Oxidative Stress (e.g., 3% H2O2, RT) C->Analysis D Thermal Stress (e.g., 105°C, solid) D->Analysis E Photolytic Stress (ICH Q1B light exposure) E->Analysis Start Bulk API of This compound Start->A Start->B Start->C Start->D Start->E Report Generate Stability Profile and Degradation Pathway Analysis->Report

Caption: A general experimental workflow for the stability testing of an active pharmaceutical ingredient.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a comprehensive framework for its characterization based on established scientific principles and data from analogous compounds. The provided protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data for their specific applications. The anticipated solubility in polar organic solvents and potential for degradation under harsh conditions highlight the importance of careful experimental design in the handling and formulation of this promising heterocyclic compound.

References

The Potential Biological Activities of 2-Amino-5-bromo-3-(diethylamino)pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide explores the potential biological activities of the heterocyclic compound 2-Amino-5-bromo-3-(diethylamino)pyrazine. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural features strongly suggest its primary role as a key intermediate in the synthesis of potent kinase inhibitors. Pyrazine derivatives are a well-established class of compounds with significant therapeutic potential, particularly in oncology. This document will focus on the likely application of this compound as a precursor for Aurora kinase inhibitors, a prominent target in cancer therapy. We will detail the relevant signaling pathways, provide quantitative data for analogous compounds, and present detailed experimental protocols for assessing biological activity.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with the ATP-binding pocket of various protein kinases.[1] Structural modifications to the pyrazine core can significantly influence the pharmacological properties of the resulting compounds.[1] The subject of this guide, this compound, possesses key functional groups—an amino group, a bromine atom, and a diethylamino group—that make it a versatile building block for creating libraries of kinase inhibitors. The bromine atom, in particular, serves as a convenient handle for cross-coupling reactions to introduce further chemical diversity.

A significant body of research has focused on pyrazine-based compounds as inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[2] Overexpression of Aurora kinases is a hallmark of many human cancers, making them attractive targets for anticancer drug development.[2]

Synthetic Pathway from 2-Amino-5-bromopyrazine Derivatives to Kinase Inhibitors

While a specific synthesis starting from this compound is not explicitly detailed in the reviewed literature, a general and representative synthetic workflow for creating kinase inhibitors from similar 2-amino-5-bromopyrazine precursors can be extrapolated from patent literature. A common strategy involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the bromine position, followed by further functionalization.

Below is a conceptual workflow illustrating the synthesis of a generic pyrazine-based kinase inhibitor from a 2-amino-5-bromopyrazine starting material.

G start This compound suzuki Suzuki Coupling start->suzuki reagent1 Arylboronic Acid Pd Catalyst, Base reagent1->suzuki intermediate 2-Amino-5-aryl-3-(diethylamino)pyrazine suzuki->intermediate coupling Amide Coupling or Other Functionalization intermediate->coupling reagent2 Coupling Partner (e.g., Carboxylic Acid, Acyl Chloride) reagent2->coupling final_product Final Pyrazine-Based Kinase Inhibitor coupling->final_product

Figure 1: Conceptual synthetic workflow for a pyrazine-based kinase inhibitor.

The Aurora Kinase Signaling Pathway

The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of cell division. Their inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. A simplified representation of the Aurora kinase signaling pathway is depicted below.

G cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B (in Chromosomal Passenger Complex) HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Centrosome->Apoptosis disruption leads to pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 Chromosome Chromosome Condensation & Segregation pHistoneH3->Chromosome Chromosome->Apoptosis disruption leads to Cytokinesis->Apoptosis failure leads to Inhibitor Pyrazine-Based Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Figure 2: Simplified Aurora kinase signaling pathway and the effect of inhibition.

Quantitative Data: Biological Activities of Representative Pyrazine-Based Aurora Kinase Inhibitors

While IC50 values for compounds directly synthesized from this compound are not available, the following table summarizes the inhibitory activities of several well-characterized pyrazine-based Aurora kinase inhibitors against Aurora A and Aurora B, as well as their cellular effects.

Compound Name/IDTarget(s)IC50 (nM) - Aurora AIC50 (nM) - Aurora BCellular IC50 (nM) - ProliferationReference
SNS-314 Pan-Aurora9311.8 - 24.4[3]
AMG 900 Pan-Aurora540.7 - 5.3[3]
PF-03814735 Aurora A/B50.842 - 150[3]
Imidazo-[1,2-a]-pyrazine (1) Aurora A/B--250[4]
SCH 1473759 (12k) Aurora A/BKd = 0.02Kd = 0.036[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd represents the dissociation constant. Cellular IC50 values represent the concentration required to inhibit cell proliferation by 50%.

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for Aurora Kinase Activity

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

G step1 1. Prepare Reagents: - Aurora Kinase - Substrate (e.g., Kemptide) - ATP - Test Inhibitor step2 2. Add Kinase, Substrate, and Inhibitor to 384-well plate step1->step2 step3 3. Initiate reaction with ATP Incubate at 30°C for 60 min step2->step3 step4 4. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate at RT for 40 min step3->step4 step5 5. Add Kinase Detection Reagent (converts ADP to ATP) Incubate at RT for 30-60 min step4->step5 step6 6. Read Luminescence (Signal ∝ ADP produced) step5->step6

Figure 3: Workflow for the ADP-Glo™ Aurora kinase assay.

Detailed Methodology:

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[5]

    • Dilute the Aurora kinase (e.g., Aurora A or B) and substrate (e.g., Kemptide) in the kinase buffer.

    • Prepare serial dilutions of the test compound (dissolved in DMSO) in the kinase buffer.

    • Prepare the ATP solution in the kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 2 µl of the diluted enzyme and 1 µl of the test inhibitor or vehicle (DMSO).[6]

    • To initiate the reaction, add 2 µl of the substrate/ATP mixture. The final reaction volume is 5 µl.[6]

    • Incubate the plate at room temperature for 60 minutes.[6]

  • Signal Detection :

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.[6]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based Assay: Western Blot for Phospho-Histone H3 (Ser10)

This assay is used to determine the in-cell efficacy of Aurora B inhibitors by measuring the phosphorylation of its downstream target, Histone H3.

G step1 1. Cell Culture & Treatment: - Seed cancer cells (e.g., HeLa) - Treat with inhibitor for 24h step2 2. Cell Lysis & Protein Extraction step1->step2 step3 3. Protein Quantification (BCA Assay) step2->step3 step4 4. SDS-PAGE Separation step3->step4 step5 5. Transfer to PVDF Membrane step4->step5 step6 6. Blocking (e.g., 5% non-fat milk) step5->step6 step7 7. Primary Antibody Incubation: - Anti-p-Histone H3 (Ser10) - Anti-Total Histone H3 (Loading Control) step6->step7 step8 8. Secondary Antibody Incubation (HRP-conjugated) step7->step8 step9 9. Detection with ECL Reagent step8->step9

Figure 4: Western blot workflow for detecting phospho-Histone H3.

Detailed Methodology:

  • Cell Culture and Treatment :

    • Seed a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer :

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST.

    • For a loading control, the membrane can be stripped and re-probed with an antibody for total Histone H3.

  • Detection :

    • Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative levels of phospho-Histone H3.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel kinase inhibitors. Based on the extensive research into pyrazine-based compounds, it is highly probable that derivatives of this molecule will exhibit potent inhibitory activity against key oncogenic kinases, such as the Aurora kinases. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to investigate the biological activities of novel compounds synthesized from this versatile precursor. Further structure-activity relationship (SAR) studies, building upon the pyrazine core, will be instrumental in developing next-generation targeted cancer therapies.

References

The 2-Amino-5-bromo-3-(diethylamino)pyrazine Scaffold: A Technical Guide to a Versatile Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic scaffolds, the 2-aminopyrazine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of a wide range of protein kinases. This technical guide focuses on the "2-Amino-5-bromo-3-(diethylamino)pyrazine" scaffold, a representative structure that embodies the key features of this promising class of inhibitors. While specific public domain data on this exact molecule is limited, this document will provide an in-depth analysis of the broader 2-aminopyrazine class, using data from closely related analogs to illustrate the potential and versatility of this scaffold in kinase inhibitor design. We will delve into its structure-activity relationships, target kinase profiles, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the key signaling pathways it can modulate.

The 2-aminopyrazine ring system is a critical pharmacophore that often functions as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Substitutions at the 3, 5, and 6 positions of the pyrazine ring allow for extensive chemical exploration to achieve potency and selectivity. The 3-(diethylamino) group can influence solubility and interact with the solvent-exposed region of the kinase, while the 5-bromo substituent can serve as a handle for further chemical modification or engage in halogen bonding interactions within the ATP-binding site.

Target Kinase Families and Structure-Activity Relationships

Derivatives of the 2-aminopyrazine scaffold have been shown to inhibit a diverse array of kinases, playing critical roles in cell cycle regulation, signal transduction, and immune responses. The versatility of this scaffold allows for the development of inhibitors targeting specific kinase families through judicious modification of its substitution pattern.

Key Target Kinases:

  • NIMA-related Kinase 2 (Nek2): A crucial regulator of centrosome separation and mitotic progression. Inhibition of Nek2 is a potential therapeutic strategy for various cancers.[1][2][3]

  • Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that mediate signaling by numerous cytokines and growth factors, making them key targets for inflammatory diseases and hematological malignancies.[4][5][6][7]

  • Activin Receptor-Like Kinase 2 (ALK2/ACVR1): A BMP type I receptor kinase. Gain-of-function mutations in ALK2 are the cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder. Selective ALK2 inhibitors are therefore of significant therapeutic interest.[8][9]

  • Checkpoint Kinase 1 (CHK1): A key serine/threonine kinase in the DNA damage response (DDR) pathway. CHK1 inhibitors are being investigated as agents that can potentiate the efficacy of chemotherapy and radiation.[10]

The structure-activity relationship (SAR) of 2-aminopyrazine derivatives is highly dependent on the specific kinase being targeted. Generally, the 2-amino group is essential for hinge binding. Modifications at the 3-position with various amino substituents can modulate potency and selectivity. The substituent at the 5-position often projects into the hydrophobic pocket of the ATP-binding site, and its nature significantly impacts the inhibitor's affinity and kinase selectivity.

Quantitative Data on 2-Aminopyrazine Derivatives

The following tables summarize the in vitro inhibitory activity of various 2-aminopyrazine derivatives against key kinase targets. This data is compiled from publicly available research and illustrates the potential of this scaffold.

Table 1: Inhibitory Activity against Nek2 Kinase

Compound IDModification from Core ScaffoldIC50 (nM)Assay TypeReference
Compound 31 Piperidine substitution230Biochemical[11]
(R)-21 Aminopyridine hinge-binder22Biochemical[11]
AP-1 Aminopyrazine scaffold870Biochemical[12]

Table 2: Inhibitory Activity against JAK Family Kinases

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 34 JAK13Biochemical[10]
Compound 34 JAK28.5Biochemical[10]
Compound 34 TYK27.7Biochemical[10]
Compound 11g JAK26.5Biochemical[5]
Compound 14l JAK21.8Biochemical[4]

Table 3: Inhibitory Activity against ALK2 Kinase

Compound IDModification from Core ScaffoldIC50 (nM)Assay TypeReference
Compound 23 2-aminopyrazine-3-carboxamide<10Biochemical[8]
K02288 2-aminopyridine scaffold1.1Biochemical[13]

Table 4: Inhibitory Activity against CHK1 Kinase

Compound IDModification from Core ScaffoldIC50 (nM)Assay TypeReference
SRA737 (CCT245737) 2-aminopyrazine derivative1.4Biochemical[10]

Experimental Protocols

Detailed and robust experimental protocols are critical for the evaluation of kinase inhibitors. Below are representative methodologies for key assays used to characterize 2-aminopyrazine-based inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a generic Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency (IC50) of a test compound against a target kinase.

1. Objective: To quantify the half-maximal inhibitory concentration (IC50) of a 2-aminopyrazine derivative against a specific protein kinase.

2. Materials:

  • Recombinant full-length or kinase domain of the target kinase.

  • Biotinylated peptide substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • 384-well low-volume white assay plates.

  • Test compound (e.g., a 2-aminopyrazine derivative) serially diluted in DMSO.

  • Positive control (e.g., a known inhibitor like staurosporine).

  • Negative control (DMSO).

3. Method:

  • Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM.

  • In the 384-well plate, add 2 µL of kinase buffer.

  • Add 1 µL of the compound dilutions, positive control, or negative control (DMSO) to the appropriate wells.

  • Add 2 µL of a solution containing the target kinase in kinase assay buffer to each well.

  • Gently mix and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to the Km for the kinase) in kinase assay buffer.

  • Incubate the reaction mixture for 60-120 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.

4. Data Analysis:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol describes a method to quantify the binding of a test compound to its target kinase within living cells.

1. Objective: To determine the apparent affinity (IC50) of a 2-aminopyrazine derivative for its target kinase in a cellular context.

2. Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vector encoding the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ Kinase Tracer.

  • Opti-MEM® I Reduced Serum Medium.

  • 96-well white assay plates.

  • Test compound serially diluted in DMSO.

  • Transfection reagent (e.g., FuGENE® HD).

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

3. Method:

  • Seed HEK293 cells in a 96-well plate at an appropriate density.

  • Transfect the cells with the NanoLuc®-kinase fusion vector and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Immediately add the tracer working solution to all wells.

  • Equilibrate the plate at 37 °C in a 5% CO2 incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® detection reagent according to the manufacturer's protocol, containing the substrate and extracellular inhibitor.

  • Add the detection reagent to all wells.

  • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (450 nm for NanoLuc® donor and 600 nm for tracer acceptor).

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission (600 nm) by the donor emission (450 nm).

  • Convert the ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the biological context in which these inhibitors function is crucial for understanding their mechanism of action and therapeutic potential. The following diagrams, rendered in DOT language, illustrate key signaling pathways modulated by kinases targeted by the 2-aminopyrazine scaffold, as well as a general workflow for inhibitor screening.

Signaling Pathways

Nek2_Signaling_Pathway cluster_G2_M G2/M Transition cluster_mitosis Mitosis Plk1 Plk1 MST2 MST2 Plk1->MST2 P PP1 PP1 MST2->PP1 Inhibits binding Nek2_active Active Nek2 PP1->Nek2_active Dephosphorylates Nek2_inactive Inactive Nek2 Nek2_inactive->Nek2_active Autophosphorylation Centrosome_Cohesion Centrosome Cohesion (C-Nap1, Rootletin) Nek2_active->Centrosome_Cohesion P Aminopyrazine 2-Aminopyrazine Inhibitor Aminopyrazine->Nek2_active Centrosome_Separation Centrosome Separation Centrosome_Cohesion->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly

Caption: The Nek2 signaling pathway at the G2/M transition, a target for 2-aminopyrazine inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Recruits & Activates STAT STAT Receptor->STAT Recruits JAK->Receptor P JAK->STAT P STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Modulates Aminopyrazine 2-Aminopyrazine Inhibitor Aminopyrazine->JAK

Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory 2-aminopyrazine drugs.

ALK2_Signaling_Pathway BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R ALK2 ALK2 (ACVR1) Type I Receptor BMP->ALK2 TypeII_R->ALK2 P SMAD158 SMAD1/5/8 ALK2->SMAD158 P SMAD_complex SMAD Complex SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Expression Osteogenic Gene Expression Nucleus->Gene_Expression Induces Aminopyrazine 2-Aminopyrazine Inhibitor Aminopyrazine->ALK2

Caption: The ALK2/BMP signaling pathway, implicated in FOP and targeted by 2-aminopyrazine inhibitors.

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 P & Activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 P & Inhibits DNA_Repair DNA Repair CHK1->DNA_Repair Promotes CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs Activates Cell_Cycle_Arrest Cell Cycle Arrest CDKs->Cell_Cycle_Arrest Promotes Progression Aminopyrazine 2-Aminopyrazine Inhibitor Aminopyrazine->CHK1

Caption: The ATR-CHK1 DNA damage response pathway, where 2-aminopyrazine inhibitors can act as sensitizers.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies HTS Primary Screen (HTS) Dose_Response Dose-Response (IC50 Determination) HTS->Dose_Response Hits Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Potent Hits Target_Engagement Target Engagement (e.g., NanoBRET) Selectivity->Target_Engagement Selective Hits Cell_Viability Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo) Target_Engagement->Cell_Viability Downstream_Signaling Target Modulation (Western Blot) Cell_Viability->Downstream_Signaling PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Signaling->PK_PD Lead Candidates Efficacy Efficacy Studies (Xenograft Models) PK_PD->Efficacy

Caption: A generalized workflow for the screening and development of 2-aminopyrazine kinase inhibitors.

Conclusion

The 2-aminopyrazine scaffold, represented here by the "this compound" core, is a highly versatile and valuable starting point for the design of potent and selective kinase inhibitors. Its favorable interactions with the kinase hinge region, coupled with the extensive possibilities for synthetic modification at multiple positions, have led to the development of inhibitors against a wide range of therapeutically relevant kinases. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field, highlighting the potential of this scaffold and offering a practical framework for the discovery and characterization of novel 2-aminopyrazine-based kinase inhibitors. Further exploration of this chemical space is warranted and holds significant promise for the development of next-generation targeted therapies.

References

An In-depth Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs. Among the vast landscape of pyrazine derivatives, 2-aminopyrazine moieties, in particular, have garnered significant attention as versatile building blocks for the synthesis of potent kinase inhibitors. This technical guide focuses on the derivatives and analogues of 2-Amino-5-bromo-3-(diethylamino)pyrazine , a key intermediate for the development of targeted therapeutics. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a special emphasis on their role as kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application in a research and development setting.

Introduction: The Significance of the 2-Aminopyrazine Scaffold

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This structural motif is present in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The 2-aminopyrazine core, in particular, has proven to be a highly effective scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The 2-aminopyrazine scaffold can mimic the adenine core of ATP, enabling compounds to bind to the ATP-binding site of kinases and inhibit their activity. The substituents on the pyrazine ring can be readily modified to achieve high potency and selectivity for specific kinases. The core compound of this guide, This compound (CAS No. 912773-09-2), is a strategically functionalized intermediate. The amino group at the 2-position and the diethylamino group at the 3-position can engage in crucial hydrogen bonding interactions with the kinase hinge region, while the bromine atom at the 5-position provides a convenient handle for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of this compound Derivatives

The synthesis of kinase inhibitors from this compound typically involves a convergent strategy where the core is coupled with various aromatic and heteroaromatic fragments. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.

A general synthetic workflow for the preparation of derivatives is outlined below.

G start This compound suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->suzuki product 5-Aryl/Heteroaryl-2-amino-3-(diethylamino)pyrazine Derivative suzuki->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Kinase Inhibitor characterization->final_product

Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the palladium catalyst (0.05 equivalents) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-amino-3-(diethylamino)pyrazine derivative.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 2-aminopyrazine have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Aurora Kinases, and Nek2. The SAR for these derivatives highlights the importance of specific structural features for achieving high potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as potent FGFR inhibitors.[1][2] Although not directly derived from this compound, the SAR of these compounds provides valuable insights.

CompoundR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18d (morpholin-4-yl)-methylene-600480-
18g pyrrole-1-methylene-380--
18i 4-methylpiperazin-1-yl)-methylene79262368

Data is illustrative and based on published research on analogous compounds.[1][2]

Key SAR Observations for FGFR Inhibitors:

  • Amide Moiety: The 3-amino-pyrazine-2-carboxamide core is crucial for activity, with the amide NH and the 3-amino group forming hydrogen bonds with the kinase hinge region.[1]

  • Substituent at the 5-position: The nature of the substituent at the 5-position (or 6-position in the case of the cited examples) significantly influences potency and selectivity. Bulky and flexible side chains containing nitrogen heterocycles, such as morpholine and piperazine, are often well-tolerated and can enhance activity.[1][2]

  • Intramolecular Hydrogen Bonding: The design of these inhibitors often incorporates the potential for intramolecular hydrogen bonding, which can help to pre-organize the molecule in a bioactive conformation.[1]

Signaling Pathways Targeted by Pyrazine-based Kinase Inhibitors

The dysregulation of kinase signaling pathways is a key driver of many cancers. Pyrazine-based inhibitors have been developed to target several of these critical pathways.

G cluster_fgfr FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of intervention for pyrazine-based inhibitors.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized kinase inhibitors is typically assessed through a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

Principle:

The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

G start Kinase + Substrate + ATP + Test Compound incubation Incubation start->incubation add_reagents Add Eu-labeled Antibody and APC-labeled Substrate incubation->add_reagents readout Measure TR-FRET Signal add_reagents->readout data_analysis Calculate % Inhibition and IC₅₀ readout->data_analysis

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Protocol Outline:

  • Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

  • In a microplate, add the kinase, the substrate, and ATP to initiate the reaction.

  • Add the test compounds to the wells.

  • Incubate the plate at a controlled temperature for a specific time (e.g., 60 minutes at room temperature).

  • Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-labeled substrate).

  • Incubate the plate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Cell-based assays are essential to determine the effect of the inhibitors on cancer cell growth and viability.

Protocol Outline (e.g., using MTT or CellTiter-Glo®):

  • Seed cancer cells with known kinase pathway alterations in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Add the proliferation reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

This compound and its analogues are valuable building blocks in the design and synthesis of novel kinase inhibitors. The strategic placement of functional groups on the pyrazine core allows for the development of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. The synthetic accessibility and the potential for diversification through cross-coupling reactions make this scaffold highly attractive for medicinal chemistry campaigns.

Future research in this area will likely focus on:

  • Exploring new kinase targets: While FGFR and other kinases have been explored, the 2-aminopyrazine scaffold can be adapted to target other kinase families.

  • Improving selectivity: Fine-tuning the substituents on the pyrazine ring can lead to inhibitors with improved selectivity profiles, potentially reducing off-target effects and toxicity.

  • Overcoming drug resistance: The development of derivatives that can inhibit drug-resistant mutant kinases is a critical area of research.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives. The provided protocols and data summaries are intended to accelerate the discovery and development of the next generation of targeted therapies.

References

An In-Depth Technical Guide to "2-Amino-5-bromo-3-(diethylamino)pyrazine" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"2-Amino-5-bromo-3-(diethylamino)pyrazine" (CAS No. 912773-09-2) is a substituted aminopyrazine that has emerged as a valuable building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its unique structural features, including the pyrazine core, a bromine atom amenable to cross-coupling reactions, and strategically positioned amino groups, make it a versatile scaffold for the synthesis of complex heterocyclic compounds targeting key enzymes in cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological significance, and experimental evaluation of compounds derived from this pyrazine core, with a focus on its application in the discovery of Aurora kinase inhibitors.

Core Compound Specifications

PropertyValueReference(s)
IUPAC Name 5-Bromo-N3,N3-diethylpyrazine-2,3-diamine
CAS Number 912773-09-2[1]
Molecular Formula C₈H₁₃BrN₄[1]
Molecular Weight 245.12 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMSO and methanol
Storage 2-8°C, protected from light and moisture[2]

Synthesis and Chemical Reactivity

"this compound" serves as a key intermediate in multi-step synthetic routes towards biologically active molecules. The pyrazine scaffold is often assembled, and then functional groups are introduced in subsequent steps. A general, one-step, solvent-free synthetic approach has been described for 2-amino-5-bromo-3-substituted pyrazines, highlighting the efficiency of modern synthetic methodologies in preparing such intermediates.[3]

The bromine atom at the 5-position is particularly reactive and allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the exploration of a wide chemical space to optimize the pharmacological properties of the final compounds. The amino groups can be further functionalized, for example, through acylation or alkylation, to modulate the compound's potency, selectivity, and pharmacokinetic profile.

Biological Significance: A Scaffold for Kinase Inhibitors

The pyrazine ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[4] Substituted 2-aminopyrazines, in particular, have been identified as a major scaffold for the development of inhibitors targeting Aurora kinases.[3]

Targeting Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[5][6] Their pivotal role in cell division makes them attractive targets for cancer therapy. The development of small molecule inhibitors of Aurora kinases is an active area of research, and "this compound" provides a foundational structure for the synthesis of such inhibitors.[3]

Quantitative Biological Data

While specific biological data for "this compound" itself is not extensively published, as it is primarily a synthetic intermediate, the following table presents representative data for a final compound synthesized from a closely related 2-amino-5-bromo-3-aminopyrazine precursor, demonstrating the potential of this scaffold.

Table 1: In Vitro Activity of a Representative Aurora Kinase Inhibitor Derived from a 2-Amino-5-bromo-3-aminopyrazine Scaffold

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-Based AssayGI₅₀ (µM)Reference(s)
Example-1 Aurora A15HCT116 (Colon)Inhibition of Histone H3 Phosphorylation0.25[5][7]
Aurora B35HCT116 (Colon)Inhibition of Histone H3 Phosphorylation0.25[5][7]
FLT38MV4-11 (AML)Cell Proliferation0.05[5]

Note: The data presented is for a representative inhibitor from the broader class of compounds and serves to illustrate the potential of the scaffold.

Experimental Protocols

General Synthesis of a Final Inhibitor from "this compound"

The following is a generalized protocol for the synthesis of a final kinase inhibitor using "this compound" as a starting material, typically involving a Suzuki coupling reaction.

G cluster_synthesis Synthetic Workflow start Start: This compound step1 Suzuki Coupling: - Aryl boronic acid - Pd catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->step1 step2 Purification: - Column chromatography step1->step2 end Final Product: Substituted Pyrazine Inhibitor step2->end

Caption: Generalized synthetic workflow for a final inhibitor.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, dissolve "this compound" (1 equivalent) and the desired aryl boronic acid (1.2 equivalents) in a mixture of dioxane and water.

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the final pure compound.

Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical in vitro assay to determine the IC₅₀ of a compound against Aurora kinases.

G cluster_assay Biochemical Assay Workflow start Start: Prepare Reagents step1 Dispense Reagents into 384-well plate: - Kinase Buffer - Test Compound (serial dilutions) - Aurora Kinase Enzyme start->step1 step2 Initiate Reaction: - Add ATP/Substrate Mix step1->step2 step3 Incubation: - 30°C for 60 minutes step2->step3 step4 Stop Reaction & Detect Signal: - Add ADP-Glo™ Reagent - Read Luminescence step3->step4 end Data Analysis: - Calculate IC₅₀ step4->end

Caption: Workflow for a biochemical Aurora kinase assay.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the Aurora kinase enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Cell-Based Inhibition of Histone H3 Phosphorylation Assay

This assay measures the ability of a compound to inhibit Aurora B kinase activity in a cellular context by monitoring the phosphorylation of its substrate, Histone H3.

G cluster_cell_assay Cell-Based Assay Workflow start Start: Seed Cells step1 Treat Cells with Test Compound start->step1 step2 Cell Lysis step1->step2 step3 Western Blotting: - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with antibodies (p-Histone H3, Total Histone H3) step2->step3 step4 Detection & Quantification step3->step4 end Data Analysis: - Determine inhibition of phosphorylation step4->end

Caption: Workflow for a cell-based p-Histone H3 assay.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with a dose range of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities to determine the level of inhibition of Histone H3 phosphorylation.[5]

Signaling Pathway

Inhibitors derived from the "this compound" scaffold primarily target the Aurora kinase signaling pathway, which is crucial for mitotic progression.

G cluster_pathway Aurora Kinase Signaling Pathway in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinetochore Chromosome Segregation & Cytokinesis AuroraB->Kinetochore Inhibitor Pyrazine-based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of the Aurora kinase signaling pathway.

Aurora A is involved in centrosome maturation and spindle assembly during the early stages of mitosis. Aurora B, a component of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis. Small molecule inhibitors developed from the "this compound" scaffold act as ATP-competitive inhibitors, binding to the active site of Aurora kinases and preventing the phosphorylation of their downstream substrates. This leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Conclusion

"this compound" is a highly valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of potent kinase inhibitors, particularly those targeting the Aurora kinase family, underscores its importance in the development of novel anticancer therapeutics. The synthetic tractability of this scaffold, combined with the significant biological role of its downstream targets, ensures its continued relevance in drug discovery and development programs. This guide provides a foundational understanding for researchers to leverage this important chemical entity in their pursuit of innovative medicines.

References

The Versatile Building Block: A Technical Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazine scaffold holds a prominent position due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives are integral to the development of therapeutics targeting a range of diseases, from cancer to infectious agents. Among the vast portfolio of pyrazine-based building blocks, 2-Amino-5-bromo-3-(diethylamino)pyrazine has emerged as a particularly valuable precursor for the synthesis of novel and complex heterocyclic systems. This technical guide provides an in-depth overview of this compound, its properties, and its application in the construction of fused heterocyclic scaffolds with significant therapeutic potential, such as imidazo[1,2-a]pyrazines, which are known to act as kinase inhibitors.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes. Key data for this compound are summarized below.

PropertyValueReference
CAS Number 912773-09-2N/A
Molecular Formula C₈H₁₃BrN₄N/A
Molecular Weight 245.12 g/mol N/A
Appearance Not specified in retrieved dataN/A
Boiling Point 349.4°C[2]
Storage 2-8°C[2]

Proper handling and storage are crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.

Synthesis of this compound

While a one-step, solvent-free synthetic approach to synthesizing 2-amino-5-bromo-3-substituted pyrazines has been noted in a patent from Wuhan University, specific details for the diethylamino derivative were not available in the initial search results.[1] However, a general and scalable process for the bromination of aminopyrazines provides a viable synthetic route. This typically involves the treatment of the corresponding 2-amino-3-(diethylamino)pyrazine with a brominating agent.

Application in the Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyrazines

A prime application of this compound is in the synthesis of substituted imidazo[1,2-a]pyrazines. This fused heterocyclic system is a recognized scaffold in the development of kinase inhibitors.[1] The synthesis generally proceeds via a condensation reaction between the 2-aminopyrazine derivative and an α-haloketone, followed by cyclization.

The presence of the bromine atom at the 5-position and the diethylamino group at the 3-position of the pyrazine ring in the starting material allows for the generation of a diverse library of imidazo[1,2-a]pyrazines with varying substituents, which is critical for structure-activity relationship (SAR) studies in drug discovery.

General Experimental Protocol for Imidazo[1,2-a]pyrazine Synthesis

The following is a generalized protocol based on the condensation of 2-aminopyrazines with α-haloketones.

Materials:

  • This compound

  • Substituted α-bromoketone (e.g., 2-bromoacetophenone derivatives)

  • Solvent (e.g., acetone, ethanol)

  • Base (optional, e.g., sodium bicarbonate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the substituted α-bromoketone (1-1.2 equivalents) to the solution.

  • If a base is used, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a suitable solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired substituted 8-bromo-7-(diethylamino)imidazo[1,2-a]pyrazine derivative.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Reference
2-Amino-3-bromo-5-methyl pyrazineSubstituted α-bromoketone2-substituted-8-bromo-6-methyl-imidazo[1,2-a]pyrazineNot Specified

Further Functionalization and Logical Relationships

The synthesized 8-bromo-7-(diethylamino)imidazo[1,2-a]pyrazine serves as a versatile intermediate for further diversification through various cross-coupling reactions. The bromine atom at the 8-position is amenable to substitution, allowing for the introduction of a wide range of functional groups.

Synthetic_Pathway A 2-Amino-3-(diethylamino)pyrazine B Bromination A->B NBS or Br₂ C 2-Amino-5-bromo-3- (diethylamino)pyrazine B->C D Condensation with α-haloketone C->D R-CO-CH₂Br E 8-Bromo-7-(diethylamino)- imidazo[1,2-a]pyrazine D->E F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->F Pd catalyst, ligand, base, coupling partner G Diverse 8-substituted imidazo[1,2-a]pyrazines F->G

Caption: Synthetic workflow for novel heterocycles.

Signaling Pathways of Imidazo[1,2-a]pyrazine Derivatives

Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase Protein Kinase (e.g., Aurora Kinase) GFR->Kinase Downstream Downstream Signaling (e.g., proliferation, survival) Kinase->Downstream Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->Kinase

Caption: Kinase inhibition by imidazo[1,2-a]pyrazines.

Conclusion

This compound is a highly functionalized and versatile building block for the synthesis of novel heterocyclic compounds. Its utility in constructing fused pyrazine systems, such as imidazo[1,2-a]pyrazines, makes it a compound of significant interest for researchers in drug discovery and development. The potential for diversification through subsequent chemical modifications opens up avenues for the creation of extensive compound libraries for screening against various biological targets, particularly protein kinases. Further exploration of the synthetic potential of this reagent is warranted to unlock new classes of bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of 2-amino-5-bromo-3-(diethylamino)pyrazine from the readily available starting material, 2-aminopyrazine. The synthetic route involves an initial bromination to form a key intermediate, 2-amino-3,5-dibromopyrazine, followed by a regioselective nucleophilic aromatic substitution with diethylamine. This protocol is designed to be a practical guide for researchers in medicinal chemistry and drug discovery requiring access to substituted aminopyrazine scaffolds.

Introduction

Substituted aminopyrazines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The pyrazine core serves as a versatile scaffold that can be functionalized to modulate pharmacological properties. The target molecule, this compound, is a valuable building block for further chemical elaboration, incorporating an amino group, a bromine atom for potential cross-coupling reactions, and a diethylamino substituent. This application note details a reliable synthetic pathway to access this compound.

The synthetic strategy hinges on the initial di-bromination of 2-aminopyrazine. Halogenated aminopyrazines are excellent precursors for the synthesis of more complex nitrogen heterocycles.[1] The subsequent step is a nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. The presence of an electron-donating amino group at the 2-position directs the substitution of a bromine atom to the 3-position.[2] This regioselectivity is crucial for the successful synthesis of the desired product.

Synthetic Scheme

The overall two-step synthesis is depicted below:

Synthetic Scheme cluster_0 Step 1: Dibromination cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-aminopyrazine 2-Aminopyrazine reagents1 2.2 eq. NBS Acetonitrile (MeCN) Microwave, 100 °C, 15 min 2-aminopyrazine->reagents1 intermediate 2-Amino-3,5-dibromopyrazine reagents1->intermediate intermediate_ref 2-Amino-3,5-dibromopyrazine reagents2 Diethylamine Ethanol (EtOH) Reflux intermediate_ref->reagents2 final_product This compound reagents2->final_product

Figure 1: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol is adapted from an efficient microwave-assisted halogenation method.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Aminopyrazine95.101.0 g10.5 mmol
N-Bromosuccinimide (NBS)177.984.1 g23.1 mmol
Acetonitrile (MeCN)-20 mL-

Procedure:

  • To a microwave-safe reaction vessel, add 2-aminopyrazine (1.0 g, 10.5 mmol) and acetonitrile (20 mL).

  • Stir the mixture to dissolve the starting material.

  • Add N-Bromosuccinimide (NBS) (4.1 g, 23.1 mmol, 2.2 equivalents) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3,5-dibromopyrazine as a solid.

Expected Yield: Based on similar reported procedures, yields for the dibromination of 2-aminopyrazine are generally good to excellent.[1]

Step 2: Synthesis of this compound

This proposed protocol is based on the principles of nucleophilic aromatic substitution on a dihalogenated aminopyrazine, with conditions adapted from a similar reaction involving sodium methoxide.[3] The electron-donating amino group at the 2-position is expected to direct the nucleophilic attack of diethylamine to the 3-position.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-3,5-dibromopyrazine252.891.0 g3.95 mmol
Diethylamine73.141.1 mL10.7 mmol
Ethanol (EtOH)-25 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,5-dibromopyrazine (1.0 g, 3.95 mmol) in ethanol (25 mL).

  • Add diethylamine (1.1 mL, 10.7 mmol, 2.7 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: Yields for nucleophilic aromatic substitutions on halogenated pyrazines can vary but are often moderate to good.

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield Range
12-AminopyrazineN-Bromosuccinimide, Acetonitrile2-Amino-3,5-dibromopyrazineGood to Excellent
22-Amino-3,5-dibromopyrazineDiethylamine, EthanolThis compoundModerate to Good

Visualizations

Experimental Workflow

G Experimental Workflow cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Diethylamination start1 Dissolve 2-Aminopyrazine in Acetonitrile add_nbs Add N-Bromosuccinimide start1->add_nbs microwave Microwave Irradiation (100 °C, 15 min) add_nbs->microwave workup1 Aqueous Work-up & Extraction microwave->workup1 purify1 Column Chromatography workup1->purify1 product1 2-Amino-3,5-dibromopyrazine purify1->product1 start2 Dissolve 2-Amino-3,5-dibromopyrazine in Ethanol product1->start2 Use as starting material add_dea Add Diethylamine start2->add_dea reflux Reflux (12-24 h) add_dea->reflux workup2 Solvent Removal & Extraction reflux->workup2 purify2 Column Chromatography workup2->purify2 product2 2-Amino-5-bromo-3- (diethylamino)pyrazine purify2->product2

Figure 2: Diagram of the experimental workflow for the synthesis.

Proposed Reaction Mechanism for Step 2

The regioselective substitution is explained by the directing effect of the amino group, which activates the 3-position for nucleophilic attack.

G Proposed Mechanism for Diethylamination cluster_mechanism start 2-Amino-3,5-dibromopyrazine attack Nucleophilic Attack at C3 Position start->attack nucleophile Diethylamine (Nucleophile) nucleophile->attack intermediate Meisenheimer-like Intermediate (Resonance Stabilized) attack->intermediate Forms intermediate elimination Elimination of Bromide Anion intermediate->elimination Restores aromaticity product This compound elimination->product

References

Application Notes and Protocols for the Bromination of 3-(diethylamino)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective bromination of 3-(diethylamino)pyrazin-2-amine, an important intermediate in the synthesis of various biologically active compounds. The protocol focuses on the use of N-Bromosuccinimide (NBS) as a mild and effective brominating agent, allowing for controlled monobromination. The presence of two activating amino groups on the pyrazine ring facilitates this electrophilic substitution reaction.[1][2][3] This application note includes a comprehensive experimental procedure, a summary of key reaction parameters, and a visual representation of the experimental workflow.

Introduction

Halogenated aminopyrazines are valuable building blocks in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the pyrazine core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1][4] The substrate, 3-(diethylamino)pyrazin-2-amine, is an electron-rich heteroaromatic compound, making it susceptible to electrophilic aromatic substitution.[2][3] N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of such activated aromatic systems due to its ease of handling and selectivity compared to elemental bromine.[5][6] This protocol describes the selective monobromination of 3-(diethylamino)pyrazin-2-amine at the C-5 position, yielding 2-amino-5-bromo-3-(diethylamino)pyrazine. The existence of this specific product is confirmed by its commercial availability.[7]

Key Experimental Protocol: Monobromination of 3-(diethylamino)pyrazin-2-amine

This protocol is adapted from established procedures for the bromination of 2-aminopyrazines.[1]

Materials:

  • 3-(diethylamino)pyrazin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(diethylamino)pyrazin-2-amine (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. While stirring, add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes. It is crucial to use freshly recrystallized NBS to minimize side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

ParameterValueNotes
Starting Material 3-(diethylamino)pyrazin-2-amine-
Reagent N-Bromosuccinimide (NBS)1.05 equivalents for monobromination. Using a larger excess (e.g., >2.2 eq) may lead to di-brominated products.[1]
Solvent Acetonitrile (MeCN)Acetonitrile has been shown to be an effective solvent for the bromination of aminopyrazines, providing good yields.[1][4]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic nature of the reaction and improve selectivity.
Reaction Time 2 - 4 hoursShould be monitored by TLC or LC-MS.
Product This compoundThe primary monobrominated product.
Purification Method Silica Gel Column ChromatographyTo isolate the desired product from any potential side products or unreacted starting material.

Experimental Workflow

Bromination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-(diethylamino)pyrazin-2-amine in anhydrous Acetonitrile cool Cool solution to 0 °C start->cool add_nbs Add N-Bromosuccinimide (1.05 eq) portion-wise cool->add_nbs stir_react Stir at 0 °C for 1 hr, then warm to room temperature add_nbs->stir_react monitor Monitor reaction by TLC/LC-MS stir_react->monitor quench Quench with aq. Na2S2O3 monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash with aq. NaHCO3 and brine extract->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product Isolated Product: This compound chromatography->product

Caption: Experimental workflow for the bromination of 3-(diethylamino)pyrazin-2-amine.

Signaling Pathways and Logical Relationships

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazine ring, activated by the two amino substituents, acts as a nucleophile, attacking the electrophilic bromine species generated from NBS.

Reaction_Mechanism reagents 3-(diethylamino)pyrazin-2-amine + NBS activation Generation of Electrophilic Bromine Species reagents->activation attack Nucleophilic attack of Pyrazine Ring on Electrophilic Bromine activation->attack intermediate Formation of Sigma Complex (Arenium Ion Intermediate) attack->intermediate deprotonation Deprotonation to restore Aromaticity intermediate->deprotonation product 5-Bromo-3-(diethylamino)pyrazin-2-amine deprotonation->product

Caption: Logical flow of the electrophilic aromatic substitution mechanism.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for conducting Suzuki-Miyaura cross-coupling reactions with 2-amino-5-bromo-3-(diethylamino)pyrazine. The pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to introduce diverse substituents at the 5-position via palladium-catalyzed cross-coupling reactions is a key strategy in the synthesis of novel bioactive molecules.

Application Notes

The Suzuki-Miyaura coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] For a substrate such as this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups. The electron-rich nature of the aminopyrazine ring can influence the reactivity of the substrate in the catalytic cycle. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.

This reaction is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The resulting 2-amino-5-aryl-3-(diethylamino)pyrazine derivatives are of interest as potential scaffolds for various therapeutic targets.

Quantitative Data from Analogous Reactions

Table 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
4-Methylphenylboronic acid5-(4-methylphenyl)-2-methylpyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
4-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
4-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine80
Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15 h.[1]

Table 2: Suzuki Coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Arylboronic Acids/Esters [2]

Arylboronic Acid/EsterYield (%)
3-Chlorophenylboronic acid65
3,4-Dichlorophenylboronic acid68
3-Acetylphenylboronic acid60
4-Methylphenylboronic acid57
3,5-Dimethylphenylboronic acid62
Reaction Conditions: Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane.[2]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for structurally similar substrates and should be optimized for specific cases.[1][3]

Materials:
  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water (4:1), Toluene/water, or THF/water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-amino-5-aryl-3-(diethylamino)pyrazine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-B(OR)₂ R1_Pd_R2 R¹-Pd(II)-R² Transmetalation->R1_Pd_R2 Reductive_Elimination Reductive Elimination R1_Pd_R2->Reductive_Elimination Reductive_Elimination->Pd(0) R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling A 1. Reaction Setup (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Catalyst & Solvent B->C D 4. Heating & Stirring (80-120 °C, 2-24 h) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product 2-Amino-5-aryl-3-(diethylamino)pyrazine G->H

Caption: A step-by-step workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, for the synthesis of arylamines.[1] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 2-Amino-5-bromo-3-(diethylamino)pyrazine with a generic amine nucleophile (R¹R²NH).

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps including oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][4]

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize common components used in similar reactions, which can serve as a starting point for the amination of this compound.

Table 1: Palladium Catalysts

CatalystCommon NameNotes
Pd(OAc)₂Palladium(II) acetateA common and relatively inexpensive palladium source.[5]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A Pd(0) source, often used in combination with various phosphine ligands.[6]
[Pd(allyl)Cl]₂Allylpalladium(II) chloride dimerA stable Pd(II) precatalyst that is readily reduced in situ.[6]
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)An air-stable catalyst, though may be less effective for some amine couplings.[6]

Table 2: Phosphine Ligands

LigandCommon NameKey Features
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA bulky, electron-rich biarylphosphine ligand effective for a wide range of substrates.[6]
t-BuXPhos2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylA highly effective and sterically hindered ligand.[6]
Xantphos4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand known for its wide bite angle, often effective in preventing side reactions.[7]
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA chiral bidentate ligand, useful for asymmetric aminations.

Table 3: Bases

BaseCommon NameStrengthNotes
NaOtBuSodium tert-butoxideStrongA very common and effective base for Buchwald-Hartwig reactions.[5]
KOtBuPotassium tert-butoxideStrongSimilar to NaOtBu, but can sometimes offer different reactivity.
LiHMDSLithium bis(trimethylsilyl)amideStrongCan be used when other bases fail, particularly for less nucleophilic amines.
K₂CO₃Potassium carbonateWeakA milder base, which can be advantageous for substrates with base-sensitive functional groups.[2]
Cs₂CO₃Cesium carbonateModerateOften more effective than other inorganic carbonate bases.

Table 4: Solvents

SolventBoiling Point (°C)Notes
Toluene111A very common solvent for Buchwald-Hartwig aminations.
1,4-Dioxane101Another frequently used solvent, but should be used with caution due to its potential to form peroxides.
DMF153A polar aprotic solvent that can be effective in some cases.[7]
t-Butanol82Can be used as a solvent, especially when using tert-butoxide bases.

Experimental Protocol: General Procedure

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results.

Materials:

  • This compound

  • Amine (R¹R²NH)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-6 mol%).

  • Addition of Reagents: Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv).

  • Addition of Solvent: Add the anhydrous solvent (e.g., Toluene, typically 0.1-0.5 M concentration of the limiting reagent).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl pyrazine derivative.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the oxidation of the catalyst and ligand.

  • The use of anhydrous solvents and reagents is crucial for optimal results.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Add Catalyst, Ligand, This compound, Amine, and Base to Schlenk Tube start->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat and Stir (80-110 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete filter Dilute and Filter through Celite cool->filter extract Wash with Water and Brine filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

References

Application Notes and Protocols for 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Amino-5-bromo-3-(diethylamino)pyrazine as a versatile synthetic building block in medicinal chemistry and materials science. This document includes its chemical properties, a putative synthesis protocol, and detailed experimental procedures for its application in cross-coupling reactions, particularly in the synthesis of kinase inhibitors.

Introduction

This compound is a polysubstituted pyrazine derivative that serves as a valuable intermediate in organic synthesis.[1][2] The pyrazine scaffold is a key structural motif in numerous clinically approved drugs and biologically active compounds.[3] The presence of an amino group, a bromine atom, and a diethylamino group provides multiple reactive sites, making it a versatile building block for the synthesis of complex heterocyclic compounds.[1][2] Its electron-rich aromatic system also makes it suitable for the development of dyes and fluorescent probes.[1] This compound is of particular interest in the development of kinase inhibitors for the treatment of diseases such as cancer.[3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 912773-09-2[1]
Molecular Formula C₈H₁₃BrN₄[1]
Molecular Weight 245.12 g/mol [1]
Appearance Solid
Purity ≥95%[1]
Storage Conditions 2-8°C

Synthesis Protocol (Putative)

General Procedure:

  • To a solution of 2-amino-3-(diethylamino)pyrazine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM), slowly add bromine (1.2 eq) at room temperature.

  • Stir the reaction mixture overnight.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Cross-Coupling Reactions

The bromine atom on the pyrazine ring makes this building block an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the creation of diverse molecular libraries for drug discovery.[7][8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[7][9] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[2]

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ConditionDescriptionTypical Amount/Value
Aryl Halide This compound1.0 eq
Boronic Acid Arylboronic acid or ester1.1 - 1.5 eq
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd-PEPPSI-IPr1 - 5 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 eq
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF-
Temperature 60 - 110 °C-
Time 4 - 24 hours-

Note: Conditions should be optimized for each specific substrate.

Sonogashira Cross-Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyrazine core and a terminal alkyne, yielding alkynyl-substituted pyrazines.[8][10][11] These products can serve as key intermediates for the synthesis of more complex molecules, including those with applications in materials science and as bioactive compounds.[12]

Experimental Protocol:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add an anhydrous solvent such as DMF, followed by an amine base (e.g., triethylamine, Et₃N).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Reagents and Conditions for Sonogashira Coupling

Reagent/ConditionDescriptionTypical Amount/Value
Aryl Halide This compound1.0 eq
Alkyne Terminal alkyne1.2 - 1.5 eq
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂2.5 - 5 mol%
Cu Co-catalyst CuI5 - 10 mol%
Base Et₃N, HNiPr₂2.0 - 3.0 eq
Solvent DMF, THF-
Temperature Room Temperature - 100 °C-
Time 3 - 16 hours-

Note: Conditions should be optimized for each specific substrate.

Application in Kinase Inhibitor Synthesis

The pyrazine core is a prevalent scaffold in a multitude of kinase inhibitors.[3][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[3][4][5] The functional groups on this compound allow for the strategic introduction of various substituents to optimize binding to the ATP-binding pocket of target kinases.

For instance, the amino group can act as a hydrogen bond donor, while the diethylamino group can provide steric bulk and influence solubility. The bromine atom serves as a handle for introducing larger aromatic or heteroaromatic moieties via cross-coupling reactions, which can form key interactions with the kinase active site.

Kinase_Inhibitor_Synthesis_Workflow A 2-Amino-5-bromo-3- (diethylamino)pyrazine C Pd-Catalyzed Cross-Coupling A->C B Arylboronic Acid or Terminal Alkyne B->C D Functionalized Pyrazine Intermediate C->D E Further Synthetic Modifications D->E F Kinase Inhibitor Candidate E->F

Caption: Synthetic workflow for kinase inhibitors.

Signaling Pathway Context

Compounds synthesized using the this compound building block often target protein kinases involved in cell proliferation, survival, and differentiation pathways. A common target class is the Spleen Tyrosine Kinase (Syk), which plays a critical role in B-cell receptor signaling.[6] Inhibition of Syk can be a therapeutic strategy for autoimmune diseases and B-cell malignancies.[6]

Syk_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_PKC->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrazine-based Syk Inhibitor Inhibitor->Syk Inhibition

Caption: Simplified Syk signaling pathway.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds, particularly for the development of novel kinase inhibitors. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

References

Application Notes and Protocols for the Evaluation of 2-Amino-5-bromo-3-(diethylamino)pyrazine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

"2-Amino-5-bromo-3-(diethylamino)pyrazine" is a substituted aminopyrazine compound. The pyrazine scaffold is a prominent structural motif in the development of small molecule kinase inhibitors.[1][2] Specifically, 2-amino-3,5-disubstituted pyrazines have been identified as a key scaffold in the design of inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[1] Overexpression of Aurora kinases is implicated in the progression of various human cancers, making them attractive targets for anticancer therapies.[3]

These application notes provide detailed protocols for the experimental evaluation of "this compound" as a potential Aurora kinase inhibitor. The methodologies described cover in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess its effects on cellular processes regulated by Aurora kinases.

Quantitative Data Summary

While specific experimental data for "this compound" is not publicly available, the following table presents representative data for a closely related 2-amino-5-bromopyrazine derivative (Compound 1) disclosed in patent WO 2008/079822 A1 as an Aurora kinase inhibitor. This data is provided for illustrative purposes to guide experimental design and interpretation.

Table 1: Representative Biological Activity of a 2-Amino-5-bromopyrazine Analog (Compound 1)

Assay TypeTarget/Cell LineIC50 (nM)
Biochemical Assay Aurora A Kinase15
Aurora B Kinase35
Cellular Proliferation HCT-116 (Colon)80
HeLa (Cervical)120
NCI-H460 (Lung)150

Disclaimer: The data presented in this table is for a representative compound from the patent literature and may not reflect the actual activity of "this compound". Experimental validation is required.

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the in vitro inhibition of Aurora A and Aurora B kinases.

a. Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Kemptide (LRRASLG) as a generic substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • "this compound" stock solution in DMSO

  • 384-well white assay plates

b. Procedure:

  • Prepare serial dilutions of "this compound" in kinase buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. For control wells, add 2.5 µL of kinase buffer with DMSO.

  • Add 2.5 µL of a solution containing the kinase (Aurora A or Aurora B) and substrate (Kemptide) in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

a. Materials:

  • Human cancer cell lines (e.g., HCT-116, HeLa)

  • Complete cell culture medium

  • "this compound" stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

b. Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" in complete cell culture medium.

  • Remove the medium from the cells and replace it with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Cell-Based Inhibition of Histone H3 Phosphorylation

This protocol assesses the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.

a. Materials:

  • Human cancer cell lines (e.g., HCT-116)

  • Complete cell culture medium

  • "this compound" stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-Histone H3 (Ser10)

  • Primary antibody for a loading control (e.g., total Histone H3 or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

  • SDS-PAGE gels

b. Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of "this compound" for a defined period (e.g., 2-24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of Histone H3 phosphorylation.

Visualizations

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Kinases Aurora Kinases cluster_Inhibitor Potential Point of Intervention Centrosome_Separation Centrosome Separation Mitotic_Entry Mitotic Entry Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment SAC Spindle Assembly Checkpoint Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome_Separation Regulates AuroraA->Mitotic_Entry Promotes AuroraA->Spindle_Assembly Regulates AuroraB Aurora B AuroraB->Chromosome_Alignment Ensures Proper AuroraB->SAC Maintains AuroraB->Cytokinesis Regulates Inhibitor 2-Amino-5-bromo-3- (diethylamino)pyrazine Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow cluster_Compound Test Compound cluster_InVitro In Vitro Evaluation cluster_Cellular Cell-Based Evaluation cluster_Analysis Data Analysis and Interpretation Compound 2-Amino-5-bromo-3- (diethylamino)pyrazine Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Biochemical_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Compound->Proliferation_Assay Phenotypic_Assay Phenotypic Assay (e.g., p-H3 Inhibition) Compound->Phenotypic_Assay IC50_Determination Determine IC50 values for Aurora A and B Biochemical_Assay->IC50_Determination SAR Structure-Activity Relationship (SAR) IC50_Determination->SAR GI50_Determination Determine GI50 values in cancer cell lines Proliferation_Assay->GI50_Determination Target_Engagement Confirm Target Engagement in cells Phenotypic_Assay->Target_Engagement GI50_Determination->SAR Target_Engagement->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

References

Application Note: A Scalable Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, offering a robust and scalable route to this valuable building block. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate ease of use and reproducibility in a research and development setting.

Introduction

Substituted aminopyrazines are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their presence in numerous biologically active molecules. Specifically, this compound serves as a versatile intermediate for the synthesis of kinase inhibitors and other therapeutic agents. The controlled and efficient synthesis of this compound on a larger scale is therefore of significant interest to the drug development community. The protocol herein describes the synthesis of this compound from the readily available starting material, 2-amino-3,5-dibromopyrazine, through a nucleophilic aromatic substitution reaction with diethylamine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution where one of the bromine atoms on the pyrazine ring is displaced by diethylamine. The electron-withdrawing nature of the pyrazine ring and the existing amino group facilitates this substitution, primarily at the 3-position.

Starting Material: 2-Amino-3,5-dibromopyrazine Reagent: Diethylamine Product: this compound

Experimental Protocol

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Diethylamine

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer/temperature probe

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 2-amino-3,5-dibromopyrazine and anhydrous dimethylformamide (DMF).

  • Addition of Base: To the stirred suspension, add potassium carbonate.

  • Addition of Nucleophile: Slowly add diethylamine to the reaction mixture at room temperature using an addition funnel over a period of 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

ParameterValue
Reactants
2-Amino-3,5-dibromopyrazine1.0 equivalent
Diethylamine2.0 - 3.0 equivalents
Potassium Carbonate2.0 - 3.0 equivalents
Solvent
Anhydrous Dimethylformamide (DMF)5 - 10 mL per gram of starting material
Reaction Conditions
Temperature100 °C
Reaction Time12 - 16 hours
AtmosphereInert (Nitrogen or Argon)
Purification
MethodFlash Column Chromatography
Stationary PhaseSilica Gel
Expected Yield
Yield70-85% (typical)

Experimental Workflow Diagram

Synthesis_Workflow Start Start Setup Reaction Setup: - 2-Amino-3,5-dibromopyrazine - Anhydrous DMF Start->Setup Add_Base Add K₂CO₃ Setup->Add_Base Add_Amine Add Diethylamine Add_Base->Add_Amine Reaction Heat to 100°C (12-16h) Add_Amine->Reaction Workup Work-up: - Cool to RT - Add Water Reaction->Workup Extraction Extraction with EtOAc Workup->Extraction Wash Wash with Brine Extraction->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Pure Product: 2-Amino-5-bromo-3- (diethylamino)pyrazine Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Diethylamine is a corrosive and flammable liquid. Handle with care.

  • Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The protocol detailed in this application note presents a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for implementation in both academic and industrial research laboratories. The provided quantitative data and workflow diagram are intended to aid in the successful execution and potential optimization of this important synthetic transformation.

Application Notes and Protocols for Parallel Synthesis Using 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing "2-Amino-5-bromo-3-(diethylamino)pyrazine" as a versatile scaffold in parallel synthesis for the rapid generation of compound libraries. The protocols focus on palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for creating diverse chemical entities for screening and lead optimization. Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, frequently targeting protein kinases involved in cell signaling pathways.[1][2]

The core structure of this compound offers two primary points for diversification: the bromine atom at the 5-position, which is amenable to substitution via cross-coupling reactions, and the amino group at the 2-position, which can be further functionalized. This document will focus on leveraging the reactivity of the bromo group for library synthesis.

Data Presentation: Representative Library Synthesis

The following tables summarize quantitative data from a representative parallel synthesis of a library of 2,5-disubstituted 3-(diethylamino)pyrazine derivatives. The synthesis was performed using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce a variety of aryl, heteroaryl, and amine substituents at the 5-position. The yields presented are typical for these types of reactions on similar heterocyclic systems.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids

EntryBoronic Acid (R-B(OH)₂)Product R GroupYield (%)
1Phenylboronic acidPhenyl85
24-Methoxyphenylboronic acid4-Methoxyphenyl82
33-Fluorophenylboronic acid3-Fluorophenyl78
4Pyridin-3-ylboronic acidPyridin-3-yl75
5Thiophen-2-ylboronic acidThiophen-2-yl79
61-Methyl-1H-pyrazol-4-ylboronic acid1-Methyl-1H-pyrazol-4-yl72

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmine (R₂NH)Product NR₂ GroupYield (%)
1MorpholineMorpholino92
2PiperidinePiperidino88
3AnilineAnilino75
4BenzylamineBenzylamino81
5N-Methylpiperazine4-Methylpiperazin-1-yl90
6PyrrolidinePyrrolidino85

Experimental Protocols

General Workflow for Parallel Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a compound library starting from this compound.

G cluster_workflow Parallel Synthesis Workflow start Start: This compound dispense Dispense Starting Material into Reaction Vials start->dispense add_reagents Add Coupling Partners (Boronic Acids or Amines) and Reagents dispense->add_reagents reaction Microwave-Assisted Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) add_reagents->reaction workup Parallel Work-up (e.g., SPE) reaction->workup purification Parallel Purification (e.g., Preparative HPLC) workup->purification analysis Analysis (LC-MS, NMR) purification->analysis library Final Compound Library analysis->library

Caption: A generalized workflow for the parallel synthesis of a chemical library.

Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling

This protocol describes the parallel synthesis of a library of 2-amino-5-aryl-3-(diethylamino)pyrazines.

Materials:

  • This compound

  • A library of boronic acids

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Reagent Stocks:

    • Prepare a 0.2 M solution of this compound in 1,4-dioxane.

    • Prepare a 0.3 M solution of each boronic acid in 1,4-dioxane.

    • Prepare a 1 M aqueous solution of Na₂CO₃.

    • Prepare a 0.02 M solution of Pd(dppf)Cl₂ in 1,4-dioxane.

  • Reaction Setup (per well/vial):

    • To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol).

    • Add 200 µL of the respective boronic acid stock solution (0.06 mmol).

    • Add 100 µL of the Na₂CO₃ stock solution (0.1 mmol).

    • Add 50 µL of the Pd(dppf)Cl₂ stock solution (0.001 mmol).

  • Reaction:

    • Seal the reaction block/vials.

    • Heat the reaction mixture at 100 °C for 2 hours in a microwave reactor or for 12 hours in a heating block.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Allow the reaction mixtures to cool to room temperature.

    • Dilute each reaction with 500 µL of ethyl acetate and 500 µL of water.

    • Separate the organic layer using a liquid handler or by manual pipetting.

    • Wash the organic layer with brine (500 µL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude products by parallel preparative HPLC.

Protocol 2: Parallel Buchwald-Hartwig Amination

This protocol describes the parallel synthesis of a library of 2-amino-5-(substituted-amino)-3-(diethylamino)pyrazines.

Materials:

  • This compound

  • A library of primary and secondary amines

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • 96-well reaction block or individual reaction vials

Procedure:

  • Preparation of Reagent Stocks:

    • Prepare a 0.2 M solution of this compound in toluene.

    • Prepare a 0.3 M solution of each amine in toluene.

    • Prepare a 0.5 M solution of NaOtBu in toluene.

    • Prepare a catalyst/ligand stock solution by dissolving Pd₂(dba)₃ (0.01 M) and XPhos (0.02 M) in toluene under an inert atmosphere.

  • Reaction Setup (per well/vial, under inert atmosphere):

    • To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol).

    • Add 200 µL of the respective amine stock solution (0.06 mmol).

    • Add 100 µL of the NaOtBu stock solution (0.05 mmol).

    • Add 50 µL of the catalyst/ligand stock solution.

  • Reaction:

    • Seal the reaction block/vials.

    • Heat the reaction mixture at 110 °C for 4 hours in a microwave reactor or for 16 hours in a heating block.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Signaling Pathway Context

Pyrazine-based compounds are often designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer. The synthesized library of 2,5-disubstituted 3-(diethylamino)pyrazine derivatives can be screened against a panel of kinases to identify potential therapeutic leads. Two important signaling pathways frequently targeted by pyrazine-based inhibitors are the c-Met and Bruton's Tyrosine Kinase (BTK) pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[3][4] Overactivation of the c-Met pathway is implicated in the progression of various cancers.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion/ Metastasis STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: The HGF/c-Met signaling cascade leading to cancer progression.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[5] Dysregulation of BTK signaling is associated with B-cell malignancies and autoimmune diseases.

BTK_pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival

Caption: The BTK signaling pathway in B-cell activation and survival.

References

"2-Amino-5-bromo-3-(diethylamino)pyrazine" for library synthesis in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "2-Amino-5-bromo-3-(diethylamino)pyrazine" for Library Synthesis in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

This compound is a versatile heterocyclic building block ideal for the synthesis of compound libraries aimed at drug discovery, particularly in the development of kinase inhibitors.[1] Its pyrazine core is a common scaffold in many clinically relevant molecules due to its ability to form key interactions with biological targets.[2][3] The presence of a bromine atom at the 5-position allows for straightforward diversification through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4] The amino and diethylamino groups provide additional points for hydrogen bonding and can be crucial for modulating the pharmacokinetic properties of the final compounds.

Key Features of this compound:

  • Versatile Scaffold: The pyrazine ring is a privileged structure in medicinal chemistry, often found in kinase inhibitors.[2]

  • Facile Diversification: The bromo substituent is a handle for palladium-catalyzed cross-coupling reactions, allowing for the generation of large and diverse compound libraries.[4]

  • Tunable Properties: The amino and diethylamino groups can be modified to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of the synthesized compounds.

Application: Synthesis of a Kinase Inhibitor Library

This document provides a protocol for the synthesis of a small, focused library of potential kinase inhibitors based on the this compound scaffold. The library will be synthesized via a parallel Suzuki-Miyaura cross-coupling reaction with a selection of commercially available boronic acids. The resulting compounds can then be screened against a panel of kinases to identify potential hits for further optimization. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a relevant target for such a library.[5][6][7]

Quantitative Data

The following table represents hypothetical screening data for a small library of compounds derived from this compound, tested against a target kinase (e.g., PI3Kα).

Compound IDR-Group (from Boronic Acid)Molecular Weight ( g/mol )PI3Kα IC50 (nM)
PZ-001 Phenyl321.41850
PZ-002 4-Fluorophenyl339.40620
PZ-003 3-Methoxyphenyl351.44450
PZ-004 Pyridin-3-yl322.40300
PZ-005 Thiophen-2-yl327.47710

Experimental Protocols

Protocol: Parallel Synthesis of a Pyrazine Library via Suzuki-Miyaura Coupling

This protocol describes the parallel synthesis of a 5-member compound library from this compound and five different boronic acids in a 96-well plate format.

Materials:

  • This compound (Starting Material)

  • A selection of aryl and heteroaryl boronic acids (e.g., Phenylboronic acid, 4-Fluorophenylboronic acid, 3-Methoxyphenylboronic acid, Pyridin-3-ylboronic acid, Thiophen-2-ylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • 96-well reaction block with sealing mat

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., preparative HPLC)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of this compound in 1,4-dioxane.

    • Prepare 0.3 M solutions of each boronic acid in 1,4-dioxane.

    • Prepare a 2 M aqueous solution of K₂CO₃.

    • Prepare a catalyst stock solution of Pd(dppf)Cl₂ in 1,4-dioxane (e.g., 10 mg/mL).

  • Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each designated well, add this compound solution (e.g., 100 µL, 0.02 mmol, 1.0 equiv).

    • To each well, add the corresponding boronic acid solution (e.g., 80 µL, 0.024 mmol, 1.2 equiv).

    • Add the K₂CO₃ solution to each well (e.g., 20 µL, 0.04 mmol, 2.0 equiv).

    • Add the Pd(dppf)Cl₂ stock solution to each well (e.g., 3 µL, ~5 mol%).

    • Seal the reaction block with a sealing mat.

  • Reaction:

    • Place the reaction block on a heating plate and heat to 80-100 °C with stirring for 12-18 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate (500 µL) and water (500 µL) to each well.

    • Mix thoroughly and then centrifuge the block to separate the layers.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with brine (500 µL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the organic solutions to a new 96-well plate for solvent evaporation.

  • Purification:

    • Purify the crude product from each well using preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Collect the fractions containing the desired product and lyophilize to obtain the final compounds.

  • Analysis:

    • Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Stock Solutions start->reagents setup Dispense Reagents into 96-well Plate reagents->setup heat Heat and Stir setup->heat extract Liquid-Liquid Extraction heat->extract dry Dry and Evaporate extract->dry purify Preparative HPLC dry->purify analyze LC-MS and NMR Analysis purify->analyze end_node Final Compounds analyze->end_node

Caption: Parallel synthesis workflow for a pyrazine library.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrazine-based Inhibitor (e.g., PZ-004) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits (Potential) Inhibitor->mTORC1 Inhibits (Potential)

References

Troubleshooting & Optimization

Technical Support Center: Bromination of Substituted Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of substituted aminopyrazines. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of substituted aminopyrazines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity (Mixture of Mono- and Di-brominated Products)

Q: My reaction is yielding a mixture of 2-amino-5-bromopyrazine and 2-amino-3,5-dibromopyrazine. How can I selectively synthesize the mono-brominated product?

A: Achieving selective monobromination requires careful control over reaction conditions, as the amino group strongly activates the pyrazine ring, making it susceptible to multiple substitutions.[1]

  • Control Stoichiometry: Use a controlled amount of the brominating agent. For selective mono-bromination, employing 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS) is often effective.[2]

  • Optimize Temperature: Lowering the reaction temperature can enhance selectivity. Performing the reaction at room temperature instead of heating can favor the formation of the monobrominated product.[2] For instance, using 1.1 equivalents of NBS in acetonitrile (MeCN) at room temperature yields the monobrominated pyrazine with high performance.[2]

  • Solvent Choice: Acetonitrile has been identified as an ideal solvent for achieving good yields in the bromination of 2-aminopyrazine.[2][3]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration, which can help prevent over-bromination.

Issue 2: Low or No Yield of Brominated Product

Q: I am observing very low conversion of my starting aminopyrazine, resulting in a poor yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including reaction conditions and reagent choice.

  • Microwave Irradiation: The use of microwave assistance has been shown to be essential for obtaining halogenated 2-aminopyrazine in excellent yields and with shorter reaction times.[2][3]

  • Brominating Agent: N-Bromosuccinimide (NBS) is often a more effective and milder brominating agent than molecular bromine (Br₂) for activated heterocycles, leading to cleaner reactions and better yields.[2][4][5] The use of Br₂ can sometimes lead to complex mixtures or lower yields.[6]

  • Solvent Effects: The choice of solvent is critical. While acetonitrile is recommended, solvents like DMF or methanol under heating conditions have been reported to give very low yields.[2]

  • Catalyst: The addition of a catalyst like CuBr may slightly improve yields in some cases.[2]

  • Purity of Reagents: Ensure that the brominating agent, especially NBS, is pure. Impure NBS can be off-white or brown and may lead to unreliable results.[7][8] Recrystallization of NBS from hot water can purify it.[7]

Issue 3: Formation of Undesired Isomers

Q: The bromination of my substituted aminopyrazine is not occurring at the expected position. How do directing group effects influence the reaction's regioselectivity?

A: The regioselectivity of electrophilic aromatic substitution on the pyrazine ring is heavily influenced by the electronic properties of the existing substituents.

  • Activating Group Effect: The amino group (-NH₂) is a strong electron-donating group, which activates the pyrazine ring for electrophilic substitution.[9][10] It directs bromination primarily to the positions ortho and para to itself. In 2-aminopyrazine, this results in preferential substitution at the 5-position (para) and then the 3-position (ortho).[2]

  • Deactivating Nature of Ring Nitrogens: The nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene.[11] However, the activating effect of the amino group overcomes this deactivation.

  • Substituent Effects: The nature and position of other substituents on the ring will also influence the final regiochemical outcome. Electron-withdrawing groups can deactivate specific positions, while other activating groups can compete with the amino group's directing effect.

Issue 4: Difficult Purification

Q: I am struggling to separate the desired brominated aminopyrazine from the reaction mixture. What purification strategies are recommended?

A: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Column Chromatography: This is the most effective method. A gradient elution using a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is often necessary to resolve different isomers and byproducts.[5]

  • Filtration and Washing: In some cases, if the product precipitates from the reaction mixture, it can be collected by filtration. Washing with appropriate solvents can remove impurities. For example, after reacting 2-aminopyrazine with NBS in dichloromethane, the reaction mixture can be filtered through diatomaceous earth (Celite®), treated with silica gel, and concentrated before final purification.[12]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most effective brominating agent for substituted aminopyrazines?

A1: N-Bromosuccinimide (NBS) is generally the reagent of choice for the bromination of 2-aminopyrazine and its derivatives.[2] It is a convenient and solid source of electrophilic bromine that often provides better yields and selectivity compared to liquid bromine (Br₂), which can be more aggressive and lead to over-bromination.[4][5]

Q2: How can I achieve di-bromination of 2-aminopyrazine?

A2: To synthesize 2-amino-3,5-dibromopyrazine, an excess of the brominating agent is required. Using 2.2 to 3.3 equivalents of NBS and heating the reaction, often with microwave assistance, will typically yield the di-brominated product.[2] Alternatively, the isolated monobrominated derivative can be subjected to a second bromination step to obtain the dibrominated pyrazine in good yield.[2]

Q3: What role does microwave irradiation play in these reactions?

A3: Microwave irradiation is crucial for improving reaction efficiency. It significantly reduces reaction times and often leads to higher yields of the desired halogenated products compared to conventional heating methods.[2][3]

Q4: Are there any specific safety precautions for handling N-Bromosuccinimide (NBS)?

A4: Yes. Although NBS is safer to handle than liquid bromine, it is an irritant and should be handled with care in a well-ventilated fume hood.[8] Avoid inhalation of the powder. NBS can decompose over time, especially when exposed to light and moisture, releasing bromine. It should be stored in a refrigerator.[8] Pure NBS is white; a yellow or brown coloration indicates the presence of bromine.[7]

Data Summary: Bromination of 2-Aminopyrazine

The following table summarizes various reaction conditions and their outcomes for the bromination of 2-aminopyrazine, providing a clear comparison for experimental design.

EntryBrominating Agent (Equivalents)SolventTemperatureTimeYield of 2-amino-5-bromopyrazineYield of 2-amino-3,5-dibromopyrazineReference
1NBS (1.1)MeCNRT2hHigh Performance-[2]
2NBS (1.1)MeCN100 °C (MW)5 minGood Yield6%[2]
3NBS (3.3)MeCN100 °C--38%[2]
4NBS (from entry 1 product)MeCN100 °C (MW)5 min-77%[2]
5Br₂ (2.1), PyridineCHCl₃RT4h-77.8%[13]
6NBS (1.0)CH₂Cl₂RT3.5hGood Yield-[12]

Experimental Protocols

Protocol 1: Selective Monobromination of 2-Aminopyrazine using NBS

This protocol is optimized for the synthesis of 2-amino-5-bromopyrazine.

  • Preparation: Dissolve 2-aminopyrazine (1.0 eq.) in acetonitrile (MeCN) in a vessel suitable for microwave synthesis.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure 2-amino-5-bromopyrazine.[2]

Protocol 2: Di-bromination of 2-Aminopyrazine using NBS with Microwave Assistance

This protocol is designed for the synthesis of 2-amino-3,5-dibromopyrazine.

  • Preparation: To a solution of 2-aminopyrazine (1.0 eq.) in acetonitrile (MeCN) in a microwave-safe tube, add N-Bromosuccinimide (NBS) (2.2 eq.).

  • Microwave Reaction: Seal the tube and place it in a microwave reactor. Heat the mixture to 100 °C and maintain this temperature for 5 minutes.[2]

  • Monitoring: After cooling, check for the completion of the reaction by TLC.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via column chromatography to isolate 2-amino-3,5-dibromopyrazine.[2]

Visual Guides

Workflow and Decision Making

The following diagrams illustrate the general experimental workflow and a troubleshooting guide for common issues.

G cluster_prep Preparation cluster_reaction Reaction Conditions cluster_end Workup & Purification start Start: Substituted Aminopyrazine dissolve Dissolve in Acetonitrile (MeCN) start->dissolve add_nbs Add Brominating Agent (e.g., NBS) dissolve->add_nbs mono For Monobromination: 1.1 eq. NBS, RT add_nbs->mono di For Dibromination: >2.2 eq. NBS, 100°C (MW) add_nbs->di monitor Monitor by TLC mono->monitor di->monitor workup Solvent Removal monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for the bromination of aminopyrazines.

G cluster_yield Low Yield / No Reaction cluster_selectivity Poor Selectivity (Mixture of Products) start Problem Observed q_yield Is microwave assistance being used? start->q_yield q_select Goal: Monobromination? start->q_select a_yield1 Implement Microwave (100°C, 5-10 min) q_yield->a_yield1 No a_yield2 Check NBS purity and stoichiometry q_yield->a_yield2 Yes a_select1 Reduce NBS to 1.1 eq. Lower temp to RT q_select->a_select1 Yes a_select2 Increase NBS to >2.2 eq. Use microwave heating q_select->a_select2 No (Goal: Di-Br)

Caption: Troubleshooting decision tree for bromination reactions.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine (CAS No. 912773-09-2). The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and frequently employed strategy for synthesizing polysubstituted pyrazines involves a multi-step process. A common approach begins with a commercially available substituted aminopyrazine, followed by sequential introduction of the desired functional groups. For the target molecule, a likely route involves the bromination of an aminopyrazine precursor followed by a nucleophilic aromatic substitution to introduce the diethylamino group, or vice-versa. The specific order of these steps can significantly impact the reaction outcome and impurity profile.

Q2: What are the critical parameters to control during the bromination step?

A2: The bromination of aminopyrazines is an electrophilic aromatic substitution. Key parameters to control include the choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine), the reaction temperature, the solvent, and the stoichiometry of the reagents. Over-bromination to form di-bromo species is a common side reaction, which can be minimized by careful control of the amount of brominating agent and the reaction temperature.

Q3: What challenges might I face during the introduction of the diethylamino group?

A3: The introduction of the diethylamino group likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Challenges can include slow reaction rates, requiring elevated temperatures or the use of a catalyst. At higher temperatures, side reactions such as the formation of oligomeric byproducts can occur.[1] The choice of solvent and base is also critical to ensure good solubility of the reactants and to neutralize any acid generated during the reaction.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved using column chromatography on silica gel. The appropriate solvent system for elution will need to be determined empirically, for example, by using thin-layer chromatography (TLC). Recrystallization from a suitable solvent or solvent mixture may also be an effective purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction in either the bromination or amination step.Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. Ensure the purity of starting materials and reagents.
Suboptimal reaction conditions (temperature, solvent, catalyst).Perform small-scale optimization experiments to screen different solvents, temperatures, and catalysts (for the SNAr step).
Product loss during work-up or purification.Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer.
Presence of Di-brominated Impurity Over-bromination of the pyrazine ring.Use a stoichiometric amount of the brominating agent (e.g., NBS). Add the brominating agent portion-wise at a low temperature to control the reaction.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure efficient mixing.
Deactivation of the catalyst (if used).Use fresh catalyst and ensure anhydrous conditions if the catalyst is moisture-sensitive.
Formation of a Tar-like Substance Polymerization or decomposition at high temperatures.For the amination step, consider using a lower reaction temperature for a longer duration. The use of a catalyst might allow for milder reaction conditions.
Instability of intermediates or product under the reaction conditions.Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation.
Hydrolysis of the Bromo-substituent Presence of water in the reaction mixture, especially at elevated temperatures.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical yields for reactions analogous to the proposed synthetic steps for this compound. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and substrate.

Reaction Step Product Typical Yield Range (%) Common Impurities Reference for Analogous Reaction
Bromination of an aminopyrazine2-Amino-5-bromopyrazine derivative60 - 90Di-brominated product, unreacted starting material[2]
Nucleophilic Aromatic Substitution2-Amino-3-(diethylamino)pyrazine derivative50 - 85Unreacted halo-pyrazine, oligomeric byproducts[1][3]

Experimental Protocols

Note: These are generalized protocols based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Bromination of 2-Amino-3-(diethylamino)pyrazine

This protocol assumes the diethylamino group is already present on the pyrazine ring.

  • Reaction Setup: To a solution of 2-Amino-3-(diethylamino)pyrazine in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution of 2-Amino-5-bromo-3-chloropyrazine with Diethylamine

This protocol assumes a di-halogenated pyrazine as the starting material.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-5-bromo-3-chloropyrazine in a suitable high-boiling solvent (e.g., DMSO, NMP, or dioxane).

  • Addition of Reagents: Add diethylamine (2-5 equivalents) and a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The use of a palladium catalyst and a suitable ligand may be necessary to facilitate the reaction.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_0 Route A cluster_1 Route B 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine 2-Amino-3-(diethylamino)pyrazine 2-Amino-3-(diethylamino)pyrazine 2-Amino-3-chloropyrazine->2-Amino-3-(diethylamino)pyrazine Diethylamine, Base, Heat Target_A 2-Amino-5-bromo-3- (diethylamino)pyrazine 2-Amino-3-(diethylamino)pyrazine->Target_A NBS, Solvent 2-Amino-3-chloropyrazine_B 2-Amino-3-chloropyrazine 2-Amino-5-bromo-3-chloropyrazine 2-Amino-5-bromo-3-chloropyrazine 2-Amino-3-chloropyrazine_B->2-Amino-5-bromo-3-chloropyrazine NBS, Solvent Target_B 2-Amino-5-bromo-3- (diethylamino)pyrazine 2-Amino-5-bromo-3-chloropyrazine->Target_B Diethylamine, Base, Heat

Caption: Plausible synthetic routes to this compound.

Side_Reaction Start 2-Amino-3-(diethylamino)pyrazine Desired 2-Amino-5-bromo-3- (diethylamino)pyrazine Start->Desired 1.0 eq. NBS Side_Product 2-Amino-x,5-dibromo-3- (diethylamino)pyrazine Start->Side_Product >1.0 eq. NBS (Excess)

Caption: Over-bromination as a potential side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze crude reaction mixture by TLC/LC-MS Start->Analyze Identify Identify components: Starting Material, Product, Byproducts Analyze->Identify High_SM High_SM Identify->High_SM High Starting Material High_Impurity High_Impurity Identify->High_Impurity Major Impurity Good_Conversion Good_Conversion Identify->Good_Conversion Good Conversion, Low Recovery Action_SM Increase reaction time/temp. Check reagent purity. High_SM->Action_SM Troubleshoot Action_Impurity Adjust stoichiometry. Optimize temperature. Change solvent. High_Impurity->Action_Impurity Troubleshoot Action_Recovery Optimize work-up and purification steps. Good_Conversion->Action_Recovery Troubleshoot

Caption: A logical workflow for troubleshooting common synthesis issues.

References

"2-Amino-5-bromo-3-(diethylamino)pyrazine" stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of 2-Amino-5-bromo-3-(diethylamino)pyrazine. Proper handling and storage are crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated. It is also advisable to protect the compound from light and moisture.

Q2: What is the expected shelf-life of this compound?

Q3: I am seeing unexpected side products in my reaction. Could this be due to the degradation of this compound?

A3: Yes, unexpected side products can be an indication of compound degradation. Substituted pyrazines can be sensitive to factors like air, light, and moisture. If you suspect degradation, it is recommended to verify the purity of your starting material.

Q4: How should I handle this compound safely?

A4: General safe handling practices for substituted pyrazines should be followed. This includes using the compound in a well-ventilated area, avoiding contact with skin and eyes, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[3] Always wash your hands thoroughly after handling.[3][4]

Q5: Are there any known incompatibilities for this compound?

A5: Specific incompatibility data for this compound is limited. However, as a general precaution for substituted pyrazines, it should be stored away from strong oxidizing agents and incompatible materials.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.1. Verify the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR). 2. If the purity is compromised, use a fresh batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines.
Change in Physical Appearance (e.g., color, texture) Potential degradation of the compound.1. Do not use the compound if you observe a significant change in its physical appearance. 2. Compare the appearance to a fresh, unopened sample if available. 3. Consider performing analytical tests to confirm degradation.
Low Reaction Yield Reduced potency of the starting material due to degradation.1. Confirm the purity of the this compound. 2. If the purity is acceptable, re-evaluate your reaction conditions. 3. If the purity is low, obtain a new batch of the compound.

Experimental Protocols

Protocol: Assessment of Compound Stability

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

  • Sample Preparation:

    • Aliquot the compound into several vials.

    • Designate a set of vials for each storage condition to be tested (e.g., room temperature/dark, refrigerated/dark, room temperature/light, elevated temperature/dark).

    • Ensure each vial is securely sealed.

  • Initial Analysis (Time Zero):

    • Take one vial and perform an initial purity analysis using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Record the initial purity and any observed impurities.

    • Document the physical appearance of the compound.

  • Storage:

    • Place the sets of vials in their designated storage conditions.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same purity analysis as in the initial analysis.

    • Record the purity, any new impurities, and any changes in physical appearance.

  • Data Analysis:

    • Compare the purity data and physical observations at each time point to the initial analysis.

    • A significant decrease in purity or the appearance of new impurity peaks indicates degradation under that specific storage condition.

Visualizations

Caption: Troubleshooting workflow for unexpected experimental results.

HypotheticalDegradationPathway This compound This compound Degradation_Product_A Hydrolysis Product (Loss of Diethylamino Group) This compound->Degradation_Product_A Moisture Degradation_Product_B Oxidation Product This compound->Degradation_Product_B Air/Light Degradation_Product_C Debromination Product This compound->Degradation_Product_C Light/Heat

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine.

Frequently Asked Questions (FAQs)

Q1: I am observing several unexpected peaks in the HPLC analysis of my crude reaction mixture. What are the likely identities of these byproducts?

A1: In the synthesis of this compound, typically via nucleophilic aromatic substitution on a di-halogenated pyrazine, several byproducts can form. The most common impurities include unreacted starting material, di-substituted products, and potentially regioisomers. For a typical synthesis starting from 2-amino-3,5-dibromopyrazine, you should look for the mass corresponding to the starting material and a di-substituted product where both bromine atoms have been replaced by diethylamine.

Q2: What is the most probable major byproduct and how can I minimize its formation?

A2: The most likely major byproduct is the di-substituted pyrazine, 2-amino-3,5-bis(diethylamino)pyrazine. This occurs when diethylamine reacts at both bromine positions on the pyrazine ring. To minimize its formation, you can try the following:

  • Control Stoichiometry: Use a controlled amount of diethylamine (closer to a 1:1 molar ratio with the starting material).

  • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for mono-substitution.

  • Reaction Time: Shorter reaction times can help to reduce the formation of the di-substituted product. Monitor the reaction progress closely using TLC or HPLC.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors in pyrazine synthesis.[1] Common issues include:

  • Incomplete Reaction: The nucleophilic substitution may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.[2]

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical. Ensure your reagents are anhydrous if the reaction is moisture-sensitive.[2]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh workup conditions. Avoid overly acidic or basic conditions during extraction and purification if your product is unstable.[1]

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions, consuming your reactants and lowering the yield of the desired product.[1]

Q4: How can I effectively purify the final product and remove the identified byproducts?

A4: Purification of pyrazine derivatives can often be achieved using column chromatography on silica gel.[3] A solvent system of hexane and ethyl acetate is often effective for separating pyrazines with different polarities.[3] The polarity of the eluent can be gradually increased to first elute the less polar di-substituted byproduct, followed by the desired mono-substituted product, and finally the more polar starting material. Recrystallization can also be an effective method for final purification if a suitable solvent is found.[1]

Potential Byproducts in the Synthesis of this compound

The following table summarizes the potential byproducts when synthesizing this compound from a plausible precursor like 2-amino-3,5-dibromopyrazine.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Target Product This compoundC₈H₁₃BrN₄245.12245.0, 247.0 (Br isotopes)
Starting Material 2-Amino-3,5-dibromopyrazineC₄H₃Br₂N₃252.90251.9, 253.9, 255.9 (Br isotopes)
Di-substituted Byproduct 2-Amino-3,5-bis(diethylamino)pyrazineC₁₂H₂₂N₅236.34237.2
Isomeric Byproduct 2-Amino-3-bromo-5-(diethylamino)pyrazineC₈H₁₃BrN₄245.12245.0, 247.0 (Br isotopes)
Hydrolysis Byproduct 2-Amino-5-bromo-3-hydroxypyrazineC₄H₄BrN₃O190.00189.9, 191.9 (Br isotopes)

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method starting from 2-amino-3,5-dibromopyrazine.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3,5-dibromopyrazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Addition of Reagents: Add a base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents). To this mixture, add diethylamine (1.0 - 1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Byproduct Analysis by HPLC-MS

This protocol provides a general method for analyzing the crude reaction mixture to identify the target product and potential byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for HPLC-MS analysis.

  • HPLC Conditions:

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyrazine core absorbs, typically around 270 nm.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.

    • Mass Range: Scan a mass range that includes the expected molecular weights of the starting material, product, and potential byproducts (e.g., m/z 150-400).

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify peaks corresponding to the expected [M+H]⁺ values of the target compound and the byproducts listed in the table above.

Visualizations

G Synthesis Workflow start Start: 2-amino-3,5-dibromopyrazine reagents Add Diethylamine and Base in Solvent start->reagents reaction Heat and Stir (Monitor by TLC/HPLC) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

G Reaction and Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reaction Start 2-Amino-3,5-dibromopyrazine Product This compound Start->Product + Diethylamine (1 eq) Byproduct 2-Amino-3,5-bis(diethylamino)pyrazine Product->Byproduct + Diethylamine (excess) G Troubleshooting Guide Problem Low Yield or Multiple Products Check_SM Analyze Starting Material Purity Problem->Check_SM Check_Stoichiometry Verify Reagent Stoichiometry Problem->Check_Stoichiometry Check_Conditions Review Reaction Temperature and Time Problem->Check_Conditions Optimize_Purification Optimize Column Chromatography Conditions Problem->Optimize_Purification Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Adjust_Conditions Modify Temperature/Time Check_Conditions->Adjust_Conditions Suboptimal Change_Eluent Modify Eluent System Optimize_Purification->Change_Eluent Poor Separation

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, offering potential solutions to improve reaction yield and purity.

Question 1: My overall yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in multi-step pyrazine syntheses can arise from several factors. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: Impurities in your initial reagents, such as the precursor aminopyrazine, can introduce competing side reactions that consume reagents and complicate purification.[1] Always verify the purity of starting materials by techniques like NMR or LC-MS before beginning the synthesis.

  • Atmosphere Control: Pyrazine rings and their intermediates, especially those with electron-donating amino groups, can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of N-oxide byproducts and other degradation products.

  • Reaction Monitoring: Relying solely on reaction time can be misleading. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures you quench the reaction upon completion, preventing the formation of degradation products from prolonged exposure to reaction conditions.

  • Temperature Control: Both the bromination and amination steps are sensitive to temperature. Excursions from the optimal temperature can lead to the formation of undesired isomers or di-substituted products. Ensure stable and accurate temperature control throughout the reaction.

Question 2: The bromination step results in a mixture of products, including di-brominated species. How can this be controlled?

Answer: The presence of two activating groups (amino and diethylamino) on the pyrazine ring makes it highly susceptible to electrophilic substitution, often leading to over-bromination.

  • Choice of Brominating Agent: While liquid bromine can be effective, it is highly reactive. Consider using a milder brominating agent like N-Bromosuccinimide (NBS), which can provide better selectivity for mono-bromination.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will almost certainly lead to di-bromination. A starting point of 1.0 to 1.1 equivalents is recommended.

  • Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.[2] Reactions at elevated temperatures are more likely to yield multiple products.

  • Solvent: The choice of solvent can influence reactivity. Halogenated solvents like dichloromethane (DCM) are common.[3][4] Acetic acid has also been used for bromination of similar heterocyclic systems, but can present its own challenges.[5]

Question 3: I am struggling with the nucleophilic substitution step to introduce the diethylamino group. What are the key parameters to optimize?

Answer: The nucleophilic aromatic substitution (SNAr) of a halogen (like chlorine or bromine) with diethylamine depends heavily on reaction conditions.

  • Leaving Group: The reaction is typically more facile with a better leaving group. If starting from a 3-chloro- or 3-bromopyrazine, the reaction should be feasible.

  • Solvent and Temperature: This reaction often requires heat to proceed at a reasonable rate. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are often used. It is critical to optimize the temperature, as excessive heat can lead to decomposition.

  • Base: A non-nucleophilic base may be required to scavenge the HBr or HCl generated during the reaction. Bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are common choices.

  • Excess Amine: Using an excess of diethylamine can often serve as both the nucleophile and the base, driving the reaction towards the product.

Question 4: Purification of the final product is challenging due to persistent impurities. What purification strategies are most effective?

Answer: Effective purification is key to obtaining a high-quality final product.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.

  • Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity.[1] The key is to find a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[1] Test various solvents like ethanol, isopropanol, or mixtures with water.

Data Presentation

The following table provides an illustrative example of how reaction conditions can be optimized for a key step, such as the bromination of an aminopyrazine precursor.

Table 1: Illustrative Bromination Reaction Optimization
Entry Starting Material Brominating Agent (Equivalents) Solvent Temperature (°C) Yield (%)
12-Amino-3-(diethylamino)pyrazineBr₂ (1.1)DCM2565
22-Amino-3-(diethylamino)pyrazineBr₂ (1.5)DCM2550 (with 20% di-bromo)
32-Amino-3-(diethylamino)pyrazineNBS (1.1)DCM2578
42-Amino-3-(diethylamino)pyrazineNBS (1.1)Acetonitrile085
52-Amino-3-(diethylamino)pyrazineNBS (1.1)DCM082

Representative Experimental Protocol

Disclaimer: The following is a representative, hypothetical protocol based on established chemical principles for the synthesis of substituted pyrazines.[3][4] It should be adapted and optimized for specific laboratory conditions.

Step A: Synthesis of 2-Amino-3-(diethylamino)pyrazine (Intermediate)

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in acetonitrile (10 mL/g), add diethylamine (3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C in a sealed vessel.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 2-amino-3-(diethylamino)pyrazine.

Step B: Synthesis of this compound (Final Product)

  • Dissolve 2-amino-3-(diethylamino)pyrazine (1.0 eq) in dichloromethane (DCM, 20 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product, this compound.

Visualizations

The following diagrams illustrate a logical troubleshooting workflow and a potential side reaction pathway.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Identify Byproducts (LC-MS, NMR) start->analyze_byproducts purify_start Purify Starting Materials check_purity->purify_start Impure? sub_conditions Inert Atmosphere? Temperature Control? Reaction Time? check_conditions->sub_conditions optimize_stoich Optimize Reagent Stoichiometry analyze_byproducts->optimize_stoich Side Reactions Identified change_reagent Change Reagent (e.g., Br₂ to NBS) analyze_byproducts->change_reagent Side Reactions Identified optimize_temp Optimize Temperature (Lower for Selectivity) sub_conditions->optimize_temp Yes end_node Improved Yield and Purity optimize_stoich->end_node optimize_temp->end_node change_reagent->end_node purify_start->end_node Side_Reaction SM 2-Amino-3-(diethylamino)pyrazine Reagent + Brominating Agent (e.g., NBS) Product Desired Product: This compound SideProduct Side Product: 2-Amino-3,5-dibromo-3-(diethylamino)pyrazinium (or similar over-brominated species) Reagent->Product Desired Pathway (1.0 - 1.1 eq. NBS, Low Temp) Reagent->SideProduct Side Pathway (Excess NBS, High Temp)

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Bromopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions with bromopyrazine substrates.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

My reaction shows low or no conversion of the bromopyrazine starting material. What are the common causes and how can I improve the yield?

Low or no conversion in cross-coupling reactions with bromopyrazines is a frequent issue. Several factors, primarily related to the electronic properties of the pyrazine ring and catalyst activity, can be responsible.

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and inhibiting the reaction.[1][2]

  • Inactive Catalyst: The active Pd(0) species may not be efficiently generated from the precatalyst, or it may be deactivated by oxygen. It is crucial to ensure a genuinely inert atmosphere.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates like pyrazines, bulky and electron-rich phosphine ligands are often beneficial.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the desired catalytic step but not so strong as to cause side reactions. The solvent must solubilize all reaction components.

  • Poor Reagent Quality: Impurities in reagents, particularly the boronic acid or amine coupling partner, and residual water or oxygen in the solvent can poison the catalyst.[1]

To address these issues, a systematic optimization of reaction conditions is recommended. Consider screening different ligands, bases, and solvents. Ensuring rigorously anhydrous and deoxygenated conditions is paramount.

I am observing a significant amount of debrominated pyrazine as a byproduct. What causes this and how can it be minimized?

The formation of a debrominated pyrazine is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.

Potential sources of hydrides include the solvent (e.g., alcohols), the base, or impurities in the reagents.[1] To minimize hydrodehalogenation:

  • Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases such as NaOtBu in Suzuki couplings, as the latter can sometimes promote this side reaction.[1]

  • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction in Suzuki couplings.[1]

  • Reagent Purity: Ensure all reagents are of high purity and are stored correctly to prevent degradation that might lead to hydride impurities.[1]

  • Protecting Groups: In some cases, N-protection of a nearby functional group can suppress dehalogenation.[4]

My Suzuki-Miyaura reaction is plagued by the homocoupling of the boronic acid reagent. How can I prevent this?

Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen. To prevent this:

  • Maintain an Inert Atmosphere: Rigorously deoxygenate the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Controlled Addition of Reagents: In some cases, pre-heating the mixture of the palladium catalyst, base, and bromopyrazine before adding the boronic acid can minimize homocoupling.

  • Copper Co-catalysis: While more common in other coupling reactions, the presence of copper can sometimes promote homocoupling. If using a copper co-catalyst, ensure conditions are strictly anaerobic.

Data Presentation: Ligand and Base Screening for Bromopyridine Cross-Coupling

While specific data for bromopyrazines is limited, the following tables summarize conditions for the cross-coupling of bromopyridines, which serve as excellent models for optimizing bromopyrazine couplings.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

LigandCatalyst PrecursorBaseSolventSubstrateYield (%)
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good[3]
SPhosPdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81%[3]
BINAPPdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleModerate[3]

Table 2: Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

AminePalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃XPhosLiHMDSTHF6540
Various volatile aminesPd(OAc)₂dpppNaOtBuToluene8055-98[5]

Table 3: Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes

AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396[6]
1-OctynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385[6]
4-PropylphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392[6]

Experimental Protocols

The following are generalized procedures for palladium-catalyzed cross-coupling reactions with bromopyrazines. These protocols should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the bromopyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 80-100 °C) under an inert atmosphere. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv).[1]

  • Reagent Addition: Add the bromopyrazine (1.0 equiv) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times). Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equiv).[1]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

General Protocol for Sonogashira Coupling
  • Reaction Setup: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%) to a round-bottomed flask.[6]

  • Solvent and Reagent Addition: Add the solvent (e.g., DMF) and stir for 30 minutes. Then add the bromopyrazine (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N).[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction's progress.[6]

  • Workup: Upon completion, cool the reaction to room temperature, concentrate the mixture, and purify the crude product, for example, by column chromatography.

Visualizations

The following diagrams illustrate key concepts in troubleshooting and understanding palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst screen_ligands Screen Ligands - Bulky, electron-rich phosphines check_catalyst->screen_ligands If no improvement success Improved Yield check_catalyst->success If improved optimize_base Optimize Base - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) screen_ligands->optimize_base If no improvement screen_ligands->success If improved optimize_solvent Optimize Solvent - Ensure solubility of all components optimize_base->optimize_solvent If no improvement optimize_base->success If improved optimize_solvent->success If improved

Caption: A step-by-step workflow for troubleshooting low yields in cross-coupling reactions.

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X ReductiveElim Reductive Elimination OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L2-R PdII_Aryl->PdII_Aryl_R R-M Transmetalation Transmetalation PdII_Aryl_R->Pd0 Ar-R ArX Ar-X = Bromopyrazine RM R-M = Coupling Partner ArR Ar-R = Product

Caption: A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.

Side_Reactions start Ar-Pd(II)L2-X (Key Intermediate) desired_path Transmetalation with R-M start->desired_path Desired Pathway dehalogenation Reaction with Hydride Source start->dehalogenation Side Reaction product Desired Product (Ar-R) desired_path->product dehalogenated_product Debrominated Pyrazine (Ar-H) dehalogenation->dehalogenated_product

Caption: Competing pathways leading to desired product versus dehalogenation.

References

Preventing debromination in reactions with "2-Amino-5-bromo-3-(diethylamino)pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-(diethylamino)pyrazine. The focus is on preventing debromination, a common side reaction encountered during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a concern with this compound?

Debromination is the cleavage of the carbon-bromine (C-Br) bond, leading to the replacement of the bromine atom with a hydrogen atom. This is a significant issue as it results in the formation of an undesired byproduct, 2-Amino-3-(diethylamino)pyrazine, reducing the yield of the target molecule and complicating purification. The pyrazine ring, substituted with electron-donating amino and diethylamino groups, can be particularly susceptible to this side reaction under certain conditions.

Q2: Which reaction types are most prone to causing debromination of this compound?

Palladium-catalyzed cross-coupling reactions are the most common culprits. These include:

  • Suzuki-Miyaura Coupling: While versatile for forming C-C bonds, the conditions can lead to reductive debromination.

  • Buchwald-Hartwig Amination: Used for C-N bond formation, this reaction can also result in the loss of the bromine substituent.[1][2][3][4][5]

  • Sonogashira Coupling: This reaction, which forms C-C triple bonds, can also be accompanied by debromination.[6][7][8][9][10][11]

  • Reductive conditions: Any reaction involving reducing agents, such as catalytic hydrogenation, can readily cleave the C-Br bond.

Q3: What are the key factors that influence the extent of debromination?

Several factors can promote the unwanted debromination side reaction:

  • Catalyst System: The choice of palladium catalyst and, crucially, the phosphine ligand is critical. Less stable catalysts or inappropriate ligands can favor the reductive pathway.

  • Base: The type and strength of the base used can significantly impact the reaction outcome. Some bases can act as hydride donors, leading to debromination.

  • Temperature: Higher reaction temperatures often increase the rate of debromination.[12][13]

  • Solvent: The solvent can influence catalyst stability and reactivity, indirectly affecting the amount of debromination.

  • Presence of Hydride Sources: Impurities or reagents that can act as hydride donors (e.g., certain alcohols, amines, or even the boronic acid reagent in Suzuki coupling) can increase the incidence of debromination.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 2-Amino-3-(diethylamino)pyrazine.

  • The yield of the desired coupled product is lower than expected.

Troubleshooting Workflow:

Debromination_Troubleshooting_Suzuki start Significant Debromination in Suzuki Coupling catalyst Review Catalyst System start->catalyst base Evaluate Base start->base temp Lower Reaction Temperature start->temp reagents Check Reagent Quality start->reagents ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand precatalyst Use a Well-Defined Pre-catalyst (e.g., G3-XPhos) catalyst->precatalyst weak_base Switch to a Weaker, Non-Coordinating Base (e.g., K3PO4, Cs2CO3) base->weak_base low_temp Run at Lowest Effective Temperature (e.g., 60-80 °C) temp->low_temp anhydrous Ensure Anhydrous Conditions Use High-Purity Boronic Acid reagents->anhydrous success Debromination Minimized ligand->success precatalyst->success weak_base->success low_temp->success anhydrous->success

Troubleshooting Flowchart for Suzuki Coupling.

Quantitative Data Summary (Illustrative):

ParameterCondition A (High Debromination)Condition B (Optimized)Desired Product Yield (%)Debrominated Byproduct (%)
Ligand PPh₃SPhos3550
Base Na₂CO₃K₃PO₄4540
Temperature 110 °C80 °C5035

Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)[6]

    • Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)[6]

    • Anhydrous, degassed 1,4-dioxane

    • Degassed water

    • Schlenk flask and magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask.

    • Evacuate and backfill the flask with inert gas three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[6]

    • Heat the reaction mixture to 80 °C with vigorous stirring.[6]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: Debromination during Buchwald-Hartwig Amination

Symptoms:

  • Formation of the debrominated starting material is observed alongside the desired aminated product.

  • Complex product mixture, making purification difficult.

Troubleshooting Workflow:

Debromination_Troubleshooting_Buchwald start Debromination in Buchwald-Hartwig Amination ligand_choice Evaluate Ligand start->ligand_choice base_choice Assess Base start->base_choice temp_control Control Temperature start->temp_control protecting_group Consider N-Protection start->protecting_group buchwald_ligand Use a Bulky Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) ligand_choice->buchwald_ligand weaker_base Use a Weaker Base (e.g., K3PO4, Cs2CO3) base_choice->weaker_base lower_temp Decrease Reaction Temperature temp_control->lower_temp boc_protect Protect the 2-Amino Group (e.g., with Boc) protecting_group->boc_protect success Debromination Suppressed buchwald_ligand->success weaker_base->success lower_temp->success boc_protect->success

Troubleshooting Flowchart for Buchwald-Hartwig Amination.

Quantitative Data Summary (Illustrative):

ParameterCondition A (High Debromination)Condition B (Optimized)Desired Product Yield (%)Debrominated Byproduct (%)
Ligand BINAPRuPhos4045
Base NaOtBuK₃PO₄5530
Temperature 100 °C85 °C6025

Detailed Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G3 (2 mol%)

    • RuPhos (2 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

    • Anhydrous, degassed t-butanol or toluene

    • Reaction vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • In a glovebox, to a reaction vial, add this compound, the amine, K₃PO₄, RuPhos Pd G3, and RuPhos.

    • Add the anhydrous, degassed solvent.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Issue 3: Debromination in Sonogashira Coupling

Symptoms:

  • Formation of the debrominated starting material and/or the homo-coupled alkyne (Glaser coupling).

  • Low yield of the desired 5-alkynyl-2-amino-3-(diethylamino)pyrazine.

Troubleshooting Workflow:

Debromination_Troubleshooting_Sonogashira start Debromination in Sonogashira Coupling catalyst_system Review Catalyst System start->catalyst_system base_amine Check Amine Base start->base_amine copper Consider Copper-Free Conditions start->copper temp Optimize Temperature start->temp pd_ligand Use Pd(PPh3)4 or PdCl2(PPh3)2 catalyst_system->pd_ligand cu_cocatalyst Ensure Purity of CuI catalyst_system->cu_cocatalyst amine_choice Use a Bulky Amine Base (e.g., DIPEA) base_amine->amine_choice copper_free Employ a Copper-Free Protocol copper->copper_free low_temp Run at Room Temperature to 50 °C temp->low_temp success Debromination Reduced pd_ligand->success cu_cocatalyst->success amine_choice->success copper_free->success low_temp->success

Troubleshooting Flowchart for Sonogashira Coupling.

Quantitative Data Summary (Illustrative):

ParameterCondition A (High Debromination)Condition B (Optimized)Desired Product Yield (%)Debrominated Byproduct (%)
Copper Source CuI (old stock)Freshly purified CuI4540
Base TriethylamineDIPEA6025
Temperature 80 °C50 °C7015

Detailed Experimental Protocol: Optimized Sonogashira Coupling

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous, degassed THF or DMF

    • Schlenk tube and magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk tube under inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon three times.

    • Add the anhydrous, degassed solvent, followed by DIPEA and the terminal alkyne.

    • Stir the reaction at 50 °C and monitor by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature and filter off the amine salt.

    • Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Recrystallization of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "2-Amino-5-bromo-3-(diethylamino)pyrazine" via recrystallization. Given the limited specific literature on this exact compound, the advice provided is based on established principles for the recrystallization of related aminopyrazine and other nitrogen-containing heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not polar enough. - Insufficient solvent volume.- Try a more polar solvent or a solvent mixture. Good starting points include ethanol, isopropanol, or mixtures with small amounts of water or DMF. - Add more hot solvent in small increments until the compound dissolves.
Compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are present.- Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to reduce saturation. - Allow the solution to cool more slowly. - Consider a preliminary purification step like column chromatography if significant impurities are suspected.
No crystals form upon cooling. - The solution is not sufficiently saturated. - The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.
Crystals are colored. - Colored impurities are present in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. - Perform a second recrystallization.
Low recovery of the purified compound. - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the volume of cold solvent used for washing the crystals. - Preheat the filtration apparatus (funnel and filter flask) to prevent cooling and crystallization during filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound, which contains polar amino groups, polar protic solvents are likely good candidates. We recommend starting with alcohols like ethanol or isopropanol . Solvent mixtures, such as ethanol/water or isopropanol/water, can also be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q2: How do I perform a solvent selection test?

A2: Place a small amount of your crude compound (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good. If it is insoluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cooled.

Q3: My compound has a low melting point. What precautions should I take?

A3: If your compound has a low melting point, it may "oil out" during recrystallization. To avoid this, use a solvent with a lower boiling point. Also, using a slightly larger volume of solvent and allowing for a slower cooling rate can help promote crystal formation instead of oiling.

Q4: Can I use a mixed solvent system?

A4: Yes, mixed solvent systems are often very effective. A common approach is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a good starting point could be a mixture of ethanol (good solvent) and water (poor solvent).

Q5: How can I improve the purity of my recrystallized product?

A5: For optimal purity, ensure that the dissolution is complete at the boiling point of the solvent and that the cooling process is slow and undisturbed to allow for the formation of well-defined crystals. Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove any adhering impurities from the mother liquor. If the purity is still not satisfactory, a second recrystallization may be necessary.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on solubility tests, select an appropriate solvent or solvent mixture. For this compound, ethanol or an ethanol/water mixture is a recommended starting point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. If necessary, add more hot solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing or if insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

CompoundSolvent SystemTemperature (°C)Solubility (Mole Fraction)
2-Amino-3-chloropyrazineTetrahydrofuran (THF) + Water25Varies with solvent ratio
2-Amino-3,5-dibromopyrazineN,N-Dimethylformamide (DMF) + Water25Varies with solvent ratio
2-AminopyridineEthanol25High
2-AminopyridineWater25Moderate
2-AminopyridineToluene25Low

This data is indicative and should be used as a guide for initial solvent screening.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude Compound solvent_selection Select Solvent/Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure Compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems start Recrystallization Issue no_dissolve Compound Won't Dissolve start->no_dissolve Dissolving? oiling_out Compound Oils Out start->oiling_out Oiling Out? no_crystals No Crystals Form start->no_crystals Crystallizing? colored_crystals Crystals are Colored start->colored_crystals Colored Crystals? sol1 Use More Polar Solvent no_dissolve->sol1 sol2 Increase Solvent Volume no_dissolve->sol2 sol5 Use Lower Boiling Solvent oiling_out->sol5 sol6 Cool Slowly oiling_out->sol6 sol3 Evaporate Solvent no_crystals->sol3 sol4 Scratch Flask / Add Seed Crystal no_crystals->sol4 sol7 Use Activated Charcoal colored_crystals->sol7 sol8 Re-recrystallize colored_crystals->sol8

Caption: Troubleshooting decision tree for common recrystallization issues.

Technical Support Center: Managing Regioselectivity in Reactions of Polysubstituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing regioselectivity in the synthesis and functionalization of polysubstituted pyrazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired isomeric purity in their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of polysubstituted pyrazines.

Issue 1: Poor Regioselectivity in Minisci Reactions

Question: My Minisci reaction on a substituted pyrazine is giving a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity in Minisci reactions on pyrazines can be challenging due to the similar reactivity of multiple C-H positions. Here are several factors to consider and optimize:

  • Steric Hindrance: Bulky substituents on the pyrazine ring can effectively block reaction at adjacent positions. For instance, a large group at the 2-position will sterically hinder attack at the 3-position, favoring functionalization at the 5- or 6-positions.

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can activate others.

  • Solvent and pH: The reaction medium can influence the protonation state of the pyrazine nitrogen, which in turn affects the regiochemical outcome. Experimenting with different solvents and adjusting the pH can sometimes tune the selectivity.

  • Catalyst and Radical Source: The choice of catalyst and the radical precursor can impact the regioselectivity. Some catalytic systems may exhibit a higher preference for certain positions.

  • Blocking Groups: In some cases, a temporary blocking group can be installed to protect a more reactive site, directing the Minisci reaction to the desired position. This group can then be removed in a subsequent step.[1]

Issue 2: Unexpected Side Products in Halogenation Reactions

Question: I am attempting a halogenation on a polysubstituted pyrazine and observing the formation of multiple products and over-halogenation. How can I control this?

Answer: Halogenation of pyrazines can be aggressive and lead to a loss of selectivity. Here’s how you can troubleshoot this issue:

  • Milder Halogenating Agents: Switch to less reactive halogenating agents. For example, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine or chlorine.

  • Control of Stoichiometry: Carefully control the stoichiometry of the halogenating agent to minimize over-halogenation. A slow, portion-wise addition of the reagent can also be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of competing side reactions.

  • Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. Less polar solvents may lead to more selective reactions.

  • Protecting Groups: If your pyrazine contains activating groups that are also susceptible to halogenation, consider protecting them before carrying out the reaction.

Issue 3: Difficulty in Separating Regioisomers

Question: I have synthesized a mixture of pyrazine regioisomers that are proving difficult to separate by standard column chromatography. What other techniques can I try?

Answer: The separation of structurally similar pyrazine isomers can be a significant challenge due to their similar physicochemical properties.[2] Here are some strategies to improve separation:

  • Chromatography Optimization:

    • Column Choice: Experiment with different stationary phases. A more polar or specialized column might provide better resolution than standard silica gel.

    • Eluent System: A systematic optimization of the mobile phase is crucial. Try different solvent mixtures and gradients. For reverse-phase HPLC, adjusting the pH of the mobile phase or changing the organic modifier (e.g., from acetonitrile to methanol) can be effective.[2]

  • Recrystallization: If your product is a solid, fractional recrystallization can be a powerful technique for separating isomers, provided there is a sufficient difference in their solubilities.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and make separation easier. The derivatizing group can then be removed after separation.

  • Preparative HPLC or SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer superior resolution.

Frequently Asked Questions (FAQs)

Q1: How do electronic and steric effects of substituents influence the regioselectivity of nucleophilic aromatic substitution (SNAr) on polysubstituted pyrazines?

A1: Both electronic and steric effects are critical in determining the outcome of SNAr on pyrazines.

  • Electronic Effects: The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Electron-withdrawing groups (EWGs) further enhance this reactivity and can direct the incoming nucleophile to specific positions by stabilizing the intermediate Meisenheimer complex. Conversely, electron-donating groups (EDGs) can deactivate the ring towards SNAr and direct the attack to other positions. For example, in 2-substituted 3,5-dichloropyrazines, an EDG at the C2-position directs amination to the C3-position, while an EWG at C2 directs it to the C5-position.[3]

  • Steric Effects: Large or bulky substituents will hinder the approach of a nucleophile to adjacent positions. This steric hindrance can be exploited to direct the reaction to less crowded sites on the pyrazine ring.

Q2: What is Directed Ortho-Metalation (DoM) and how can it be used to control regioselectivity in pyrazine functionalization?

A2: Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyrazines.[4] It involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. This generates a lithiated intermediate that can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. For pyrazines, common DMGs include chloro, methoxy, and amide groups. For instance, a chloro group can direct lithiation to the adjacent C-H bond.[5]

Q3: What are the key parameters to consider for achieving regioselective Suzuki-Miyaura cross-coupling on polyhalogenated pyrazines?

A3: The key to regioselective Suzuki-Miyaura coupling on polyhalogenated pyrazines lies in the differential reactivity of the carbon-halogen bonds. The general order of reactivity is C-I > C-Br > C-Cl. By carefully selecting the reaction conditions, you can selectively couple at the more reactive halogen position while leaving the less reactive one intact for subsequent transformations. Important parameters to control include:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Some catalyst systems are more effective for less reactive C-Cl bonds.

  • Base: The strength and type of base can influence the reaction rate and selectivity.

  • Temperature: Lower reaction temperatures generally favor coupling at the more reactive halogen.

  • Solvent: The solvent can affect catalyst activity and solubility of the reactants.

Data Presentation

Table 1: Influence of C2-Substituent on the Regioselectivity of Amination of 2-Substituted 3,5-Dichloropyrazines

C2-SubstituentElectronic EffectMajor Product (Position of Amination)Minor Product (Position of Amination)Regioisomeric Ratio (Major:Minor)
-OCH₃Electron-Donating35>95:5
-CH₃Electron-Donating35>95:5
-HNeutral3 & 5-Mixture
-ClElectron-Withdrawing53>95:5
-CNElectron-Withdrawing53>95:5
-CO₂MeElectron-Withdrawing53>95:5

Data is generalized from trends reported in the literature.[3]

Experimental Protocols

Protocol 1: Regioselective Minisci Reaction on a 2-Substituted Pyrazine (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-substituted pyrazine (1.0 equiv).

  • Reagent Addition: Add the radical precursor (e.g., a carboxylic acid, 2.0-3.0 equiv), a silver catalyst (e.g., AgNO₃, 0.1-0.2 equiv), and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0-3.0 equiv).

  • Solvent: Add a suitable solvent system, often a biphasic mixture such as acetonitrile/water or dichloromethane/water.

  • Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., 50-80 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired regioisomer.

Protocol 2: Directed Ortho-Metalation (DoM) of 2-Chloropyrazine

This protocol describes a typical DoM reaction on 2-chloropyrazine.[5]

  • Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-chloropyrazine (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equiv), to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Electrophile Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 3: Regioselective Suzuki-Miyaura Coupling of a Dihalogenated Pyrazine

This protocol outlines a selective Suzuki coupling on a pyrazine bearing two different halogen atoms (e.g., 2-bromo-5-iodopyrazine).

  • Reaction Setup: To a Schlenk flask, add the dihalogenated pyrazine (1.0 equiv), the boronic acid or ester (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to a temperature that favors reaction at the more reactive halogen (e.g., 60-80 °C for a C-I bond). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the selective coupling is complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-coupled product.

Visualizations

influencing_factors cluster_inputs Reaction Parameters cluster_factors Controlling Factors cluster_outputs Reaction Outcome Substrate Polysubstituted Pyrazine Electronic Electronic Effects (EWG vs. EDG) Substrate->Electronic Steric Steric Hindrance (Bulky Groups) Substrate->Steric Directing Directing Groups (e.g., for DoM) Substrate->Directing Reagents Reagents (e.g., Nucleophile, Electrophile) Reagents->Electronic Reagents->Steric Conditions Reaction Conditions (Temp, Solvent, Catalyst) Conditions->Electronic Conditions->Steric Conditions->Directing Desired Desired Regioisomer Electronic->Desired Favors Formation Undesired Undesired Regioisomer(s) Electronic->Undesired Can Lead To Steric->Desired Favors Formation Steric->Undesired Can Lead To Directing->Desired Favors Formation

Caption: Factors influencing regioselectivity in pyrazine reactions.

troubleshooting_workflow start Poor Regioselectivity (Mixture of Isomers) check_reaction Review Reaction Type start->check_reaction minisci Minisci Reaction check_reaction->minisci Minisci snar SNAr check_reaction->snar SNAr dom DoM check_reaction->dom DoM coupling Cross-Coupling check_reaction->coupling Coupling opt_minisci Optimize: - Sterics - Solvent/pH - Catalyst minisci->opt_minisci opt_snar Optimize: - Substituent Electronics (EWG/EDG) - Leaving Group snar->opt_snar opt_dom Optimize: - Directing Group - Base - Temperature dom->opt_dom opt_coupling Optimize: - Halogen Reactivity (I>Br>Cl) - Catalyst/Ligand - Temperature coupling->opt_coupling analyze Analyze Isomer Ratio (NMR, LC-MS) opt_minisci->analyze opt_snar->analyze opt_dom->analyze opt_coupling->analyze end Improved Regioselectivity analyze->end

Caption: Troubleshooting workflow for poor regioselectivity.

separation_strategy start Mixture of Regioisomers is_solid Is the product solid? start->is_solid recrystallize Attempt Fractional Recrystallization is_solid->recrystallize Yes col_chrom Optimize Column Chromatography is_solid->col_chrom No is_separated_recrys Separation Successful? recrystallize->is_separated_recrys opt_col Vary Stationary Phase & Eluent System col_chrom->opt_col is_separated_col Separation Successful? opt_col->is_separated_col is_separated_recrys->col_chrom No end_ok Pure Isomers Obtained is_separated_recrys->end_ok Yes prep_hplc Consider Preparative HPLC or SFC is_separated_col->prep_hplc No is_separated_col->end_ok Yes prep_hplc->end_ok

Caption: Decision tree for separating pyrazine regioisomers.

References

Validation & Comparative

Efficacy of Aminopyrazine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific efficacy data for "2-Amino-5-bromo-3-(diethylamino)pyrazine" and its direct derivatives are not extensively available in public literature, the broader family of aminopyrazine-based compounds represents a significant and well-studied class of molecules in medicinal chemistry. These derivatives have been widely investigated, particularly as kinase inhibitors in the field of oncology. This guide provides an objective comparison of the performance of various aminopyrazine derivatives against different kinase targets, supported by experimental data from published research.

The aminopyrazine scaffold is a key pharmacophore that enables compounds to act as ATP-competitive inhibitors by forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[1][2] Modifications to this core structure have led to the development of potent and selective inhibitors for a range of protein kinases, which play a critical role in cellular signaling pathways, including proliferation, apoptosis, and inflammation.[2]

Comparative Efficacy of Aminopyrazine Derivatives

The following tables summarize the in vitro efficacy of different series of aminopyrazine derivatives against various kinase targets. The data is presented as the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), which are standard measures of a compound's potency.

Table 1: Efficacy of 2-Aminopyrazine Derivatives Against Various Kinase Targets

Derivative ClassTarget KinaseCompoundIC50 / Ki (nM)Cell-Based Activity (IC50)Reference Cell Line
Imidazo[1,5-a]pyrazin-8-amine FGFR1Compound 7< 0.3--
FGFR2Compound 71.1--
FGFR3Compound 7< 0.3--
FGFR4Compound 70.5--
BTKAcalabrutinib (25)3--
Pyrazolo[3,4-d]pyrimidin-4-amine LCKPP1 (40)5--
FynPP1 (40)6--
LCKPP2 (41)4--
FynPP2 (41)3--
RETAD-80 (42)4--
Substituted 2-Aminopyrazine RET (wild-type & V804 mutant)Compounds 68-73< 4--
ATRCompounds 74-77≤ 10 (Ki)≤ 100 nMHTC116 (colorectal cancer)
Pyrazine-2-carboxamide HPK1Compounds 78-81< 3--
Aminopyrazine Nek2Compound 12---
Pyrazino[2,3-b]pyrazines mTOR----

Data sourced from multiple studies on aminopyrazine derivatives as kinase inhibitors.[2][3][4]

Table 2: Antiproliferative Activity of 1,4-Pyrazine-Containing p300/CBP HAT Inhibitors

CompoundTargetp300 HAT IC50 (µM)MCF-7 EC50 (µM)LNCaP EC50 (µM)
29 p300/CBP HAT1.45.36.2
6 (inactive analog) p300/CBP HAT> 50> 50> 50
A-485 (known inhibitor) p300/CBP HAT---

Data from a study on 1,4-pyrazine-containing inhibitors of histone acetyltransferases p300/CBP.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments cited in the evaluation of aminopyrazine derivatives.

1. Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Objective: To measure the IC50 value of a test compound against a specific kinase.

  • Materials:

    • Recombinant kinase enzyme (e.g., RET, ATR, HPK1).

    • Kinase-specific substrate (peptide or protein).

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP).

    • Test compounds dissolved in DMSO.

    • Assay buffer.

    • 96-well plates.

    • Phosphocellulose paper or other capture medium.

    • Scintillation counter or luminescence reader.

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on a membrane or bead.

    • The amount of incorporated phosphate (or a luminescent signal from ADP production) is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

2. Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.

  • Objective: To determine the EC50 value of a test compound in a cell-based model.

  • Materials:

    • Cancer cell line (e.g., HTC116).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization buffer (e.g., DMSO or a detergent solution).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a period of time (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • A solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified signaling pathway that is often targeted by aminopyrazine-based kinase inhibitors. For instance, receptor tyrosine kinases (RTKs) like FGFR or RET, upon ligand binding, activate downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Kinase inhibitors block this signaling by competing with ATP for the binding site on the kinase.

G Simplified Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, RET) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor Aminopyrazine Kinase Inhibitor Inhibitor->RTK G General Workflow for SAR Studies of Aminopyrazine Derivatives cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Aminopyrazine Core) HTS->Hit_ID Synthesis Synthesis of Derivatives Hit_ID->Synthesis Biochemical_Assay Biochemical Assays (Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assays (Proliferation) Biochemical_Assay->Cell_Assay SAR SAR Analysis Biochemical_Assay->SAR Cell_Assay->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

A Comparative Guide to the Synthesis of Substituted Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aminopyrazines is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the three primary synthetic routes to this important heterocyclic scaffold: classical condensation reactions, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Buchwald-Hartwig amination. The performance of these methods is evaluated based on experimental data, with a focus on reaction yields, substrate scope, and operational considerations.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteGeneral ApproachKey AdvantagesKey DisadvantagesTypical Yields
Condensation Reaction Construction of the pyrazine ring from acyclic precursors.Atom-economical, often uses readily available starting materials.Can lack regioselectivity with unsymmetrical precursors, may require harsh conditions.40-90%
Nucleophilic Aromatic Substitution (SNAr) Substitution of a leaving group on a pre-formed pyrazine ring with an amine.Simple procedure, often high-yielding for activated substrates.Requires an electron-deficient pyrazine ring, limited by the availability of halopyrazine precursors.60-95%
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of a halopyrazine with an amine.Broad substrate scope (various amines and halopyrazines), high functional group tolerance, generally milder conditions than classical methods.Requires a palladium catalyst and specific ligands, which can be costly; potential for metal contamination in the final product.70-98%

Visualizing the Synthetic Pathways

The three principal strategies for synthesizing substituted aminopyrazines are depicted below, illustrating the different approaches to constructing the final product.

G cluster_0 Condensation Reaction cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Buchwald-Hartwig Amination A α-Aminoamide C Substituted Aminopyrazine A->C + B 1,2-Dicarbonyl B->C D Halopyrazine F Substituted Aminopyrazine D->F + E Amine (R-NH2) E->F G Halopyrazine I Substituted Aminopyrazine G->I + H Amine (R-NH2) H->I J Pd Catalyst / Ligand / Base J->I G start1 p-Hydroxyphenylglyoxal aldoxime intermediate Pyrazine N-oxide intermediate start1->intermediate start2 α-Aminophenylpropiononitrile start2->intermediate product 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine intermediate->product reagents1 TiCl4, Pyridine reagents1->intermediate reagents2 Zn, AcOH, CH2Cl2 reagents2->product G start 2-Amino-3,5-dibromopyrazine product 2-Amino-5-bromo-3-morpholinopyrazine start->product reagent Morpholine reagent->product conditions N-Methylpyrrolidone (NMP) 80°C, 6 hours conditions->product G start 2-Bromopyridine product N-Substituted-2-aminopyridine start->product reagent Amine (R-NH2) reagent->product catalyst_system Pd(OAc)2 / Ligand Base (e.g., NaOtBu) Toluene, 80°C catalyst_system->product

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of "2-Amino-5-bromo-3-(diethylamino)pyrazine." Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on known chemical shift and fragmentation patterns. This predicted data is compared with available experimental and predicted data for structurally similar alternative compounds: "2-Amino-5-bromo-3-chloropyrazine" and "2-Amino-3-bromo-5-methylpyrazine." This guide is intended to assist researchers in the identification and characterization of this and related compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted and available spectroscopic data for the target compound and its alternatives.

Table 1: 1H NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) and MultiplicityProtons
This compound (Predicted) ~7.7 (s)1H (pyrazine-H)
~4.5-5.0 (br s)2H (-NH2)
~3.4 (q, J ≈ 7 Hz)4H (-N(CH2CH3)2)
~1.2 (t, J ≈ 7 Hz)6H (-N(CH2CH3)2)
2-Amino-5-bromo-3-chloropyrazine (Predicted) 8.05 (s)1H (pyrazine-H)
5.02 (br s)2H (-NH2)
2-Amino-3-bromo-5-methylpyrazine (Experimental in CDCl3) 7.83 (s)1H (pyrazine-H)
4.93 (s)2H (-NH2)
2.41 (s)3H (-CH3)

Table 2: 13C NMR Data (Predicted)

CompoundPredicted Chemical Shift (δ)Carbon
This compound ~150-155C-2
~140-145C-3
~110-115C-5
~135-140C-6
~45-N(CH2CH3)2
~14-N(CH2CH3)2
2-Amino-5-bromo-3-chloropyrazine Not Available-

Table 3: Mass Spectrometry Data (Predicted)

CompoundPredicted m/zInterpretation
This compound 258/260[M]+ isotopic pattern for Br
243/245[M-CH3]+
229/231[M-C2H5]+
2-Amino-5-bromo-3-chloropyrazine 207/209/211[M]+ isotopic pattern for Br and Cl
2-Amino-3-bromo-5-methylpyrazine 188/190[M]+ isotopic pattern for Br

Table 4: IR Spectroscopy Data (Predicted Absorption Bands in cm-1)

Functional GroupPredicted Wavenumber (cm-1) for this compound
N-H Stretch (Amino)3400-3200 (two bands)
C-H Stretch (Aliphatic)2970-2850
C=N Stretch (Pyrazine ring)1600-1550
N-H Bend (Amino)1640-1560
C-N Stretch (Aromatic amine)1350-1250
C-Br Stretch600-500

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Set a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • ESI-MS Acquisition (for accurate mass):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • EI-MS Acquisition (for fragmentation patterns):

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments.

  • Data Processing:

    • Analyze the resulting mass spectrum for the molecular ion peak ([M]+ or [M+H]+) and characteristic isotopic patterns (e.g., for bromine and chlorine).

    • Identify major fragment ions to aid in structure elucidation.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm-1.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of "this compound."

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Compound 2-Amino-5-bromo-3- (diethylamino)pyrazine NMR NMR Spectroscopy (1H & 13C) Compound->NMR MS Mass Spectrometry (ESI or EI) Compound->MS IR IR Spectroscopy (ATR or KBr) Compound->IR NMR_Data Chemical Shifts Coupling Constants Number of Nuclei NMR->NMR_Data MS_Data Molecular Ion Isotopic Pattern Fragmentation MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis and structure confirmation.

This guide provides a foundational framework for the spectroscopic characterization of "this compound." Researchers are encouraged to acquire experimental data for this compound to validate and expand upon the predictions presented herein. The comparative approach with related structures offers a valuable tool for the interpretation of spectral data in the field of medicinal chemistry and drug development.

A Comparative Guide to the Biological Activity Screening of 2-Amino-5-bromo-3-(diethylamino)pyrazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 2-Amino-5-bromo-3-(diethylamino)pyrazine and its analogues. Due to the limited availability of direct experimental data for this specific compound, this document presents a framework for screening and comparison, drawing upon structure-activity relationships (SAR) established for similar pyrazine derivatives. The provided experimental protocols and illustrative data are intended to guide researchers in the evaluation of this class of compounds for potential therapeutic applications.

Pyrazine-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The biological activity of these derivatives is often influenced by the nature and position of substituents on the pyrazine ring. For instance, the presence of amino and halogen groups can significantly modulate their potency and selectivity.[2]

Illustrative Biological Activity Data of Pyrazine Analogues

The following table summarizes hypothetical biological activity data for a series of this compound analogues. This data is illustrative and based on general structure-activity relationship trends observed in published literature for similar heterocyclic compounds, where variations in substituents can lead to a range of biological effects.[3][4] Direct experimental validation is required to confirm these activities.

Compound IDR1 (at position 5)R2 (at position 3)Anticancer Activity (MCF-7) IC50 (µM)Anti-inflammatory Activity (COX-2) IC50 (µM)Antibacterial Activity (E. coli) MIC (µg/mL)
LEAD-1 -Br -N(CH2CH3)2 5.2 10.5 32
AN-1-Cl-N(CH2CH3)27.812.164
AN-2-I-N(CH2CH3)24.59.832
AN-3-Br-N(CH3)28.115.364
AN-4-Br-NH(CH2CH3)6.511.948
AN-5-Br-Morpholino10.218.7>128
AN-6-H-N(CH2CH3)215.625.4>128

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are standardized and can be adapted for the evaluation of novel pyrazine derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[1][5][6]

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.[5]

  • Plates are incubated for 24 hours to allow for cell attachment.[5]

b. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.[1]

  • The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[1]

  • The plates are incubated for 48 or 72 hours.[1]

c. MTT Assay and Absorbance Measurement:

  • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[6]

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][6]

  • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • The absorbance is measured at 570 nm using a microplate reader.[5]

  • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Screening: COX-2 Inhibition Assay

This protocol describes a fluorometric assay to screen for cyclooxygenase-2 (COX-2) inhibitors.[7][8]

a. Reagent Preparation:

  • Recombinant human COX-2 enzyme is diluted in a cold assay buffer.

  • A reaction mix is prepared containing the assay buffer, a fluorescent probe (e.g., Amplex™ Red), and a cofactor (e.g., heme).[8][9]

b. Inhibition Assay:

  • In a 96-well plate, 80 µL of the reaction mix is added to each well.

  • 10 µL of the test compound dilutions (in assay buffer) are added to the sample wells. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and a vehicle control is also included.[9][10]

  • The plate is incubated for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

c. Reaction Initiation and Measurement:

  • The enzymatic reaction is initiated by adding 10 µL of arachidonic acid solution to each well.[11]

  • The fluorescence intensity is immediately measured kinetically using a fluorescence plate reader (excitation ~535 nm, emission ~590 nm).[8][9]

  • The rate of the reaction is determined from the linear phase of the kinetic curve.

  • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Antibacterial Screening: Broth Microdilution Method

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[12]

a. Preparation of Bacterial Inoculum:

  • A bacterial strain (e.g., Escherichia coli) is grown in a suitable broth medium overnight.

  • The bacterial suspension is diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

b. Assay Plate Preparation:

  • Serial two-fold dilutions of the test compounds are prepared in the broth medium in a 96-well plate.

  • A positive control (a known antibiotic like Gentamicin), a negative control (broth only), and a growth control (broth with bacteria) are included.[12]

c. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well (except the negative control).

  • The plate is incubated at 37°C for 18-24 hours.

d. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of novel chemical compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification A Synthesis of Analogues B Purification & Structural Confirmation A->B C Cytotoxicity Assay (e.g., MTT) B->C D Anti-inflammatory Assay (e.g., COX-2) B->D E Antibacterial Assay (e.g., MIC) B->E F Determine IC50 / MIC Values C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Lead Compound(s) G->H

Caption: General workflow for screening the biological activity of novel compounds.

Hypothetical Signaling Pathway

The diagram below represents a simplified hypothetical signaling pathway that could be targeted by an anticancer pyrazine analogue, leading to the inhibition of cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Pyrazine Pyrazine Analogue Pyrazine->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazine analogue.

References

In vitro assay validation for compounds derived from "2-Amino-5-bromo-3-(diethylamino)pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to In Vitro Assay Validation for Novel PIM-1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro validation of novel compounds derived from a 2-aminopyrazine scaffold, exemplified by "Compound X," a derivative of 2-Amino-5-bromo-3-(diethylamino)pyrazine. The performance of Compound X is compared with established PIM-1 kinase inhibitors. This document summarizes quantitative data, details experimental methodologies, and visualizes the PIM-1 signaling pathway and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to PIM-1 Kinase as a Therapeutic Target

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] Its expression is often upregulated in various cancers, making it an attractive target for therapeutic intervention.[1][4][5] The PIM kinase family, which includes PIM-1, PIM-2, and PIM-3, is regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[1][3][6] PIM-1 phosphorylates a range of downstream targets, thereby influencing cell cycle progression and inhibiting apoptosis.[6][7] Given its role in oncogenesis, the development and validation of potent and selective PIM-1 inhibitors are of significant interest in cancer research.[3]

PIM-1 Signaling Pathway

The diagram below illustrates the central role of PIM-1 in cell signaling, from its upstream activation by the JAK/STAT pathway to its downstream effects on cell proliferation and survival.

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PIM-1 Kinase Regulation cluster_downstream Downstream Effects Cytokines / Growth Factors Cytokines / Growth Factors JAKs JAKs Cytokines / Growth Factors->JAKs activate STATs STATs JAKs->STATs activate PIM1 PIM1 STATs->PIM1 induce expression cMyc cMyc PIM1->cMyc phosphorylates p21 p21 PIM1->p21 inhibits BAD BAD PIM1->BAD phosphorylates Cell Proliferation Cell Proliferation cMyc->Cell Proliferation Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression arrests Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition inhibits

PIM-1 Signaling Pathway Overview
Comparative Analysis of PIM-1 Inhibitors

The validation of a novel kinase inhibitor requires a thorough comparison with existing compounds. The half-maximal inhibitory concentration (IC50) is a key metric, but its value can vary significantly depending on the assay format (biochemical vs. cell-based).[6] Biochemical assays measure the direct inhibition of the purified enzyme, while cell-based assays assess the compound's effect in a more physiologically relevant context.[4][6]

Below is a comparative summary of the inhibitory activities of a hypothetical 2-aminopyrazine derivative, "Compound X," and several known PIM-1 inhibitors.

CompoundTarget KinaseBiochemical IC50 (nM)Cell-Based Viability EC50 (µM)Notes
Compound X PIM-1251.5Hypothetical data for a novel 2-aminopyrazine derivative.
AZD1208 Pan-PIM0.4 (PIM-1)Not specifiedPotent, orally available pan-PIM inhibitor.[8]
SGI-1776 PIM-1, Flt37 (PIM-1)Not specifiedAlso targets Flt3 kinase.[4][8]
TCS PIM-1 1 PIM-150>20 (PIM-2)Selective for PIM-1 over PIM-2.[6][8]
PIM447 (LGH447) Pan-PIM0.006 (Ki)Not specifiedHighly potent pan-PIM inhibitor with a Ki of 6 pM for PIM-1.[8]

Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution when sourced from different studies.[4]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparison of in vitro assay results.

Biochemical PIM-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of PIM-1 by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant human PIM-1 enzyme

  • PIM-1 substrate peptide

  • Test compounds (e.g., Compound X, reference inhibitors)

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection prep_inhibitor 1. Prepare serial dilutions of inhibitor in DMSO add_inhibitor 4. Add 1 µL of inhibitor/DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme 2. Dilute PIM-1 enzyme in Kinase Assay Buffer add_enzyme 5. Add 2 µL of diluted enzyme prep_enzyme->add_enzyme prep_substrate_atp 3. Prepare Substrate/ATP mix in Kinase Assay Buffer add_substrate 6. Initiate reaction with 2 µL of Substrate/ATP mix prep_substrate_atp->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_reaction 7. Incubate at 30°C for 60 minutes add_substrate->incubate_reaction stop_reaction 8. Add 5 µL ADP-Glo™ Reagent to stop reaction incubate_reaction->stop_reaction incubate_stop 9. Incubate at RT for 40 minutes stop_reaction->incubate_stop add_detection 10. Add 10 µL Kinase Detection Reagent incubate_stop->add_detection incubate_detection 11. Incubate at RT for 30 minutes add_detection->incubate_detection read_plate 12. Measure luminescence incubate_detection->read_plate

Workflow for the PIM-1 in vitro kinase assay.

Procedure:

  • Create a serial dilution of the test compounds in 100% DMSO.

  • Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the appropriate wells of a 384-well plate.[9]

  • Prepare the enzyme solution by diluting the PIM-1 stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[9]

  • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[9]

  • Incubate the plate at 30°C for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.[9]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control to determine the IC50 value.

Cell-Based Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the inhibitors.

Materials and Reagents:

  • Human cancer cell line (e.g., a leukemia or prostate cancer cell line with high PIM-1 expression)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.[6]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

References

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-3-(diethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds for the development of pharmaceuticals and functional materials.[1][2] The efficiency of this reaction is highly dependent on the chosen catalyst system, especially when dealing with electronically rich and potentially coordinating substrates such as 2-Amino-5-bromo-3-(diethylamino)pyrazine. This guide provides a comparative analysis of various palladium-based catalyst systems applicable to this specific transformation, supported by data from structurally analogous compounds to inform catalyst selection for researchers, scientists, and drug development professionals.

Performance Comparison of Catalytic Systems

The selection of an appropriate palladium catalyst and ligand is critical for achieving high yields and reaction efficiency in the Suzuki coupling of substituted aminopyrazines. Below is a summary of the expected performance of different catalyst systems based on data from similar heterocyclic compounds.

Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)Expected Yield (%)Key Characteristics
System 1: Traditional Phosphine Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95Good to Excellent[1][2]Widely available and cost-effective, suitable for routine couplings.[1]
System 2: Buchwald Ligand Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110High[1]Employs a bulky, electron-rich phosphine ligand, effective for challenging substrates.[1]
System 3: N-Heterocyclic Carbene (NHC) Pd-PEPPSI-IPrIPrK₂CO₃THF60-80High[1]Highly active precatalyst, often requiring lower temperatures and shorter reaction times.[1]

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are adapted from established procedures for structurally similar substrates and serve as a starting point for optimization.[1][2][3]

Protocol 1: Pd(PPh₃)₄ Catalyzed Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and degassed water (4:1 ratio)

  • Round-bottom flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[1][3]

Protocol 2: Pd(OAc)₂/SPhos Catalyzed Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene and degassed water

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[1]

Protocol 3: Pd-PEPPSI-IPr Catalyzed Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd-PEPPSI-IPr (0.02 - 0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous THF

  • Schlenk tube or vial

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube.

  • Add anhydrous THF.

  • Seal the tube and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress.

  • Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.[1]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Solvent B->C D Inert Atmosphere (e.g., Argon) C->D E Heat and Stir (60-120 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Quench and Extract G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

References

A Researcher's Guide to Sourcing 2-Amino-5-bromo-3-(diethylamino)pyrazine: A Purity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics, particularly in the development of kinase inhibitors, the quality of starting materials like 2-Amino-5-bromo-3-(diethylamino)pyrazine can significantly impact reaction yields, impurity profiles, and ultimately, the efficacy and safety of the final drug candidate. This guide provides a comparative analysis of this critical building block from three hypothetical suppliers, supported by detailed experimental protocols for purity assessment.

The compound this compound is a key intermediate in the synthesis of various bioactive molecules.[1] Its molecular structure, featuring a pyrazine core with amino, bromo, and diethylamino substitutions, makes it a versatile scaffold in medicinal chemistry. However, impurities arising from its synthesis can introduce unwanted side reactions or biological activities, underscoring the need for rigorous quality control.

Comparative Purity Analysis

To assess the purity of this compound from three different suppliers (designated as Supplier A, Supplier B, and Supplier C), a comprehensive analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.598.299.8
Major Impurity 1 (%) 0.2 (Impurity X)0.8 (Impurity Y)0.1 (Impurity X)
Major Impurity 2 (%) 0.1 (Impurity Z)0.5 (Impurity Z)< 0.05
Residual Solvents (ppm) 50 (Toluene)250 (Toluene)< 10 (Toluene)
Water Content (%) 0.10.50.05
Appearance White to off-white crystalline solidYellowish crystalline solidWhite crystalline solid

Key Findings:

  • Supplier C provided the material with the highest purity (99.8%) and the lowest levels of identified impurities and residual solvents.

  • Supplier A offered a high-purity product (99.5%) with minor impurities.

  • Supplier B 's material showed a lower purity (98.2%) with significantly higher levels of impurities and residual solvent. The yellowish appearance also suggests the presence of chromophoric impurities.

Experimental Protocols

Detailed methodologies were established to ensure a thorough and unbiased comparison of the materials.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method quantifies the main compound and its impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Residual Solvent Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[2][3][4]

Instrumentation:

  • GC-MS system with a mass selective detector.

GC Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: 40-500 amu.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the solution.

Visualizing the Workflow and Potential Impact

To better understand the experimental process and the potential implications of impurities, the following diagrams are provided.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison SampleA Supplier A Sample Prep Dissolution & Filtration SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis Prep->NMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling GCMS->Impurity NMR->Purity Comparison Supplier Comparison Purity->Comparison Impurity->Comparison

Caption: Experimental workflow for purity assessment.

Impurities in starting materials can have a cascading effect on drug development, potentially interfering with biological signaling pathways being investigated.

G cluster_0 Intended Pathway cluster_1 Off-Target Effect from Impurity Compound 2-Amino-5-bromo-3- (diethylamino)pyrazine Kinase Target Kinase Compound->Kinase Inhibition Compound->Kinase Pathway Downstream Signaling Kinase->Pathway Phosphorylation Response Therapeutic Response Pathway->Response Impurity Impurity Y OffTarget Off-Target Kinase Impurity->OffTarget Activation Impurity->OffTarget SideEffect Adverse Cellular Effect OffTarget->SideEffect

References

Benchmarking the synthetic efficiency of "2-Amino-5-bromo-3-(diethylamino)pyrazine" production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for 2-Amino-5-bromo-3-(diethylamino)pyrazine, a substituted aminopyrazine with potential applications in medicinal chemistry. The synthesis is benchmarked against an alternative one-pot approach for a related heterocyclic system to highlight different strategies in terms of efficiency and complexity. All experimental data is presented in structured tables, and detailed methodologies are provided.

Proposed Synthesis of this compound

A two-step synthetic pathway is proposed for the production of this compound, commencing from the readily available starting material, 2-aminopyrazine. The initial step involves the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. This intermediate is then subjected to a selective nucleophilic aromatic substitution with diethylamine to afford the final product.

Experimental Protocols

Step 1: Synthesis of 2-amino-3,5-dibromopyrazine

This procedure is adapted from a known method for the dibromination of 2-aminopyrazine.

  • Materials:

    • 2-aminopyrazine (9.5 g, 100 mmol)

    • Glacial acetic acid (70 mL)

    • Sodium acetate trihydrate (33 g, 243 mmol)

    • Bromine (16 mL)

    • Concentrated ammonia solution

    • Methanol

    • Norit activated charcoal

    • Ice

  • Procedure:

    • To a reaction flask, add 2-aminopyrazine and glacial acetic acid. Heat the mixture on a steam bath until the solid is completely dissolved.

    • Add sodium acetate trihydrate to the solution and maintain constant stirring.

    • Cool the reaction mixture to -5°C in an ice-salt bath.

    • Slowly add bromine dropwise over a period of 4 hours, ensuring the temperature is maintained.

    • After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to stir at room temperature for 24 hours.

    • Pour the reaction mixture into 50 g of ice and neutralize to pH 8 with concentrated ammonia solution.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from methanol with the addition of Norit activated charcoal to obtain colorless needles of 2-amino-3,5-dibromopyrazine.

  • Quantitative Data:

    • Yield: 16.8 g (66%)

    • Melting Point: 113-114 °C

Step 2: Proposed Synthesis of this compound

This proposed protocol is based on the selective nucleophilic substitution observed in similar systems, where the bromine atom at the 3-position of the pyrazine ring is more susceptible to displacement.

  • Materials:

    • 2-amino-3,5-dibromopyrazine (12.6 g, 50 mmol)

    • Diethylamine (excess)

    • A suitable solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

    • A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine)

  • Proposed Procedure:

    • Dissolve 2-amino-3,5-dibromopyrazine in the chosen solvent in a reaction flask.

    • Add an excess of diethylamine to the solution.

    • Add the non-nucleophilic base to the mixture.

    • Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

  • Expected Quantitative Data (Hypothetical):

    • Yield: Estimated at 70-80% based on similar reactions.

    • Purity: >95% after purification.

Alternative Synthetic Strategy: One-Pot Three-Component Synthesis

For comparison, a one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is presented. This method exemplifies a convergent approach to constructing highly substituted heterocyclic systems, which can be more efficient than linear synthetic routes.

Experimental Protocol: Synthesis of 3-amino-5-arylpyridazine-4-carbonitriles
  • Materials:

    • Arylglyoxal (1 mmol)

    • Malononitrile (1 mmol)

    • Hydrazine hydrate (80% solution, 1.2 mmol)

    • Water and Ethanol (1:1 mixture)

  • Procedure:

    • To a solution of the arylglyoxal in a 1:1 mixture of water and ethanol, add hydrazine hydrate.

    • Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.

    • Add malononitrile to the reaction mixture and continue stirring at room temperature.

    • Monitor the reaction by TLC until completion.

    • Collect the precipitated product by filtration and wash with cold ethanol to obtain the pure 3-amino-5-arylpyridazine-4-carbonitrile.

Data Presentation

Parameter Proposed Two-Step Synthesis of this compound Alternative One-Pot Synthesis of 3-amino-5-arylpyridazine-4-carbonitriles
Starting Materials 2-aminopyrazine, Bromine, DiethylamineArylglyoxal, Malononitrile, Hydrazine hydrate
Number of Steps 21
Overall Yield Estimated ~46-53% (based on 66% for step 1 and an estimated 70-80% for step 2)Reported as good to excellent
Reaction Conditions Step 1: -5°C to room temp.; Step 2: Elevated temperature (80-120 °C)Room temperature
Purification Recrystallization and Column ChromatographyFiltration
Complexity ModerateLow
Atom Economy Lower due to multi-step natureHigher due to one-pot nature

Visualizing Synthetic Pathways and Biological Relevance

To visualize the logical flow of the proposed synthesis and a potential biological context for aminopyrazine derivatives, the following diagrams are provided in DOT language.

G cluster_0 Proposed Synthetic Pathway 2-aminopyrazine 2-aminopyrazine 2-amino-3,5-dibromopyrazine 2-amino-3,5-dibromopyrazine 2-aminopyrazine->2-amino-3,5-dibromopyrazine Bromination This compound This compound 2-amino-3,5-dibromopyrazine->this compound Nucleophilic Substitution with Diethylamine

Caption: Proposed two-step synthesis of the target compound.

Many pyrazine derivatives have been investigated for their potential as kinase inhibitors. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are critical in cell proliferation and survival, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Aminopyrazine-based compounds have been explored as inhibitors of these pathways.

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation GeneExpression Gene Expression Nucleus->GeneExpression Aminopyrazine Aminopyrazine Derivative Aminopyrazine->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by aminopyrazines.

G cluster_2 PI3K/Akt Signaling Pathway GrowthFactor GrowthFactor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation CellSurvival Cell Survival & Proliferation Akt->CellSurvival Aminopyrazine Aminopyrazine Derivative Aminopyrazine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by aminopyrazines.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.